JHW007 hydrochloride
Description
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Properties
Molecular Formula |
C24H30ClF2NO |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H |
InChI Key |
RHYMGBAYGRUKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of JHW007: An Atypical Benztropine Analog with Therapeutic Potential for Cocaine Use Disorder
An In-Depth Technical Guide
This whitepaper provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of JHW007, a benztropine analog with a unique profile as a dopamine transporter (DAT) inhibitor. JHW007 has garnered significant interest within the scientific community for its potential as a pharmacotherapy for cocaine addiction, primarily due to its ability to antagonize the behavioral effects of cocaine without producing cocaine-like stimulant effects itself. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Introduction: The Rationale for Atypical DAT Inhibitors
The rewarding and reinforcing effects of cocaine are primarily mediated by its blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the brain's reward circuitry.[1] Consequently, the DAT has been a primary target for the development of medications for cocaine use disorder. However, many traditional DAT inhibitors exhibit cocaine-like psychostimulant and reinforcing effects, limiting their therapeutic utility. This has led to the pursuit of "atypical" DAT inhibitors, compounds that bind to the DAT and inhibit dopamine uptake but lack a cocaine-like behavioral profile.[2] Benztropine (BZT) and its analogs represent a promising class of such atypical inhibitors.[3] JHW007, an N-substituted benztropine analog, has emerged as a lead compound in this class, demonstrating the ability to block the effects of cocaine in preclinical models.[4]
Quantitative Pharmacological Data
The pharmacological profile of JHW007 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative perspective on its binding affinity, selectivity, and functional potency.
Table 1: In Vitro Binding Affinities (Ki) of JHW007 at Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| JHW007 | 25 | 1730 | 1330 | 69.2 | 53.2 | [5] |
Table 2: In Vitro Dopamine Uptake Inhibition Potency (IC50) of JHW007
| Compound | IC50 (nM) | Assay System | Reference |
| JHW007 | 24.6 ± 1.97 | Rat striatal synaptosomes | [6] |
Table 3: In Vivo Receptor Occupancy and Behavioral Effects of JHW007
| Species | Dose (mg/kg) | Route | DAT Occupancy (%) | Behavioral Effect | Reference |
| Mouse | 17 | i.p. | ~50% at 270 min | No significant locomotor stimulation | [6] |
| Mouse | 3-10 | i.p. | Not specified | Antagonism of cocaine-induced hyperlocomotion | [7] |
| Rat | 3.0 & 10.0 | Not specified | Not specified | Attenuation of cocaine-induced increases in extracellular dopamine | [8] |
Mechanism of Action: A Multifaceted Interaction with the Dopaminergic System
JHW007's atypical profile stems from its unique interaction with the dopamine transporter and its influence on dopamine D2 autoreceptors.
Allosteric Modulation of the Dopamine Transporter
Unlike cocaine, which binds to the outward-facing conformation of the DAT, JHW007 preferentially binds to an occluded or inward-facing conformation of the transporter.[9] This distinct binding mode is thought to underlie its slow onset of DAT inhibition and the gradual, sustained increase in extracellular dopamine, as opposed to the rapid and pronounced spike induced by cocaine.[9]
Interaction with Dopamine D2 Autoreceptors
In addition to its action at the DAT, JHW007 has been shown to directly antagonize dopamine D2 autoreceptors.[1][3] These presynaptic autoreceptors typically provide a negative feedback mechanism, inhibiting dopamine synthesis and release. By antagonizing these receptors, JHW007 may further contribute to the modulation of dopaminergic neurotransmission, an effect that is distinct from that of cocaine.[3]
Preclinical Efficacy: Antagonism of Cocaine's Behavioral Effects
A significant body of preclinical evidence supports the potential of JHW007 as a treatment for cocaine addiction. These studies have consistently demonstrated its ability to attenuate the rewarding and reinforcing effects of cocaine in animal models.
Locomotor Activity
While cocaine robustly increases locomotor activity, JHW007, at doses that occupy the DAT, does not produce significant stimulant effects.[6] Furthermore, pretreatment with JHW007 dose-dependently attenuates cocaine-induced hyperlocomotion.[4]
Conditioned Place Preference (CPP)
In the CPP paradigm, a measure of the rewarding effects of a drug, JHW007 does not induce a place preference on its own.[4] However, it effectively blocks the acquisition of CPP induced by cocaine, suggesting that it can prevent the association of environmental cues with cocaine's rewarding effects.[4]
Intravenous Self-Administration (IVSA)
In the IVSA model, which is considered the gold standard for assessing the reinforcing properties of drugs, pretreatment with JHW007 has been shown to decrease cocaine self-administration in rats. This indicates that JHW007 can reduce the motivation to take cocaine.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
Radioligand Binding Assays
References
- 1. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist | Semantic Scholar [semanticscholar.org]
- 8. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]
JHW007 Hydrochloride: A Technical Whitepaper on its Atypical Mechanism of Action at the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHW007 hydrochloride, a benztropine analog, has emerged as a significant research compound due to its unique interaction with the dopamine transporter (DAT). Unlike typical DAT inhibitors such as cocaine, JHW007 exhibits a distinct pharmacological profile, acting as a potent dopamine uptake inhibitor without the associated stimulant and reinforcing effects. This document provides a comprehensive technical overview of the mechanism of action of this compound at the dopamine transporter, synthesizing findings from key preclinical studies. We present quantitative data on its binding and functional activity, detail relevant experimental protocols, and provide visual representations of its proposed signaling and experimental workflows. This guide is intended to serve as a resource for researchers in neuropharmacology and drug development exploring novel therapeutic strategies for substance use disorders and other dopamine-related pathologies.
Introduction: The Dopamine Transporter and Atypical Inhibition
The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[1] Its function is paramount in brain regions associated with reward, motivation, and motor control. The DAT is the primary molecular target for psychostimulants like cocaine, which block dopamine reuptake, leading to elevated extracellular dopamine levels and producing euphoric and addictive effects.[1][2]
In the quest for effective pharmacotherapies for cocaine addiction, researchers have focused on developing DAT inhibitors that do not share cocaine's abuse liability. This has led to the identification of "atypical" DAT inhibitors, a class of compounds that, despite binding to the DAT and inhibiting dopamine uptake, do not produce cocaine-like behavioral effects.[3][4] this compound is a prototypical example of such an agent.[5] This N-substituted benztropine analog demonstrates high affinity for the DAT and effectively blocks the behavioral and neurochemical effects of cocaine, positioning it as a promising lead compound for medication development.[6][7][8]
Quantitative Pharmacology of this compound at the Dopamine Transporter
The pharmacological profile of JHW007 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at the dopamine transporter.
Table 1: Binding Affinity of this compound for Monoamine Transporters
| Ligand | Transporter | Species/System | Ki (nM) | Reference |
| JHW007 | DAT | Rat Striatum | 23.3 | [6] |
| JHW007 | DAT | - | 25 | [7] |
| JHW007 | NET | - | 1330 | [7] |
| JHW007 | SERT | - | 1730 | [7] |
| [3H]JHW007 | DAT | Rat Striatum | 7.40 (High Affinity Site) | [3][9] |
| [3H]JHW007 | DAT | Rat Striatum | 4400 (Low Affinity Site) | [3][9] |
| [3H]JHW007 | DAT | Mouse Striatum | 8.18 (High Affinity Site) | [3][9] |
| [3H]JHW007 | DAT | Mouse Striatum | 2750 (Low Affinity Site) | [3][9] |
| [3H]JHW007 | hDAT | hDAT-transfected cells | 43.7 | [3][9] |
Table 2: Functional Potency of this compound in Dopamine Uptake Inhibition
| Ligand | Assay | Species/System | IC50 (nM) | Reference |
| JHW007 | [3H]Dopamine Uptake Inhibition | - | 24.6 ± 1.97 | [6] |
Core Mechanism of Action: Conformational Selection at the Dopamine Transporter
The prevailing hypothesis for the atypical profile of JHW007 lies in its distinct mode of binding to the dopamine transporter, which differs significantly from that of cocaine. While cocaine preferentially binds to an outward-facing conformation of the DAT, JHW007 is thought to stabilize a closed or "occluded" conformation.[4][5] This differential conformational selection is believed to be a key determinant of its unique pharmacological effects.
Signaling and Conformational Dynamics
The interaction of JHW007 with the DAT leads to a cascade of events that ultimately antagonize the effects of cocaine. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of JHW007 action at the dopamine transporter.
Impact on Dopamine Dynamics and Neuronal Firing
Electrophysiological studies have revealed that JHW007 has a distinct profile compared to cocaine on dopamine neuron activity. While cocaine enhances D2 receptor-mediated currents, JHW007 has been shown to inhibit these currents, potentially through direct antagonism of D2 autoreceptors.[10] This action could contribute to its lack of cocaine-like stimulant effects. Furthermore, JHW007 exhibits a slower onset of DAT blockade in vivo compared to cocaine, which may also play a role in its attenuated behavioral profile.[6]
Experimental Protocols for Characterizing JHW007's Mechanism of Action
A variety of in vitro and in vivo experimental techniques are employed to elucidate the mechanism of action of DAT ligands like JHW007. Below are detailed methodologies for key assays.
Radioligand Binding Assays
These assays are used to determine the affinity (Ki) of a compound for the DAT.
-
Objective: To measure the displacement of a radiolabeled ligand from the DAT by an unlabeled test compound (e.g., JHW007).
-
Materials:
-
[3H]WIN 35,428 or [3H]JHW007 (radioligand)
-
Membrane preparations from rat striatum or cells expressing the DAT
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Unlabeled JHW007 and a non-specific binding agent (e.g., 10 µM cocaine or GBR 12909)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound in assay buffer.
-
For determination of non-specific binding, a separate set of tubes containing a high concentration of a non-specific agent is included.
-
Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Uptake Inhibition Assays
These functional assays measure the potency (IC50) of a compound to inhibit the transport of dopamine into cells or synaptosomes.
-
Objective: To determine the ability of JHW007 to block the uptake of [3H]dopamine.
-
Materials:
-
[3H]Dopamine
-
Cells expressing the DAT or synaptosomes prepared from brain tissue
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Varying concentrations of JHW007
-
A non-specific uptake inhibitor (e.g., 10 µM nomifensine)
-
Scintillation counter
-
-
Procedure:
-
Pre-incubate cells or synaptosomes with varying concentrations of JHW007 or vehicle.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration or by washing with ice-cold buffer.
-
Lyse the cells or synaptosomes.
-
Measure the amount of [3H]dopamine taken up using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a non-specific inhibitor.
-
Calculate specific uptake and determine the IC50 value for JHW007.
-
Experimental Workflow for Characterization
The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel DAT ligand like JHW007.
Caption: A generalized experimental workflow for characterizing a novel DAT ligand.
Conclusion and Future Directions
This compound represents a significant advancement in our understanding of the dopamine transporter and its modulation. Its atypical mechanism of action, characterized by high-affinity binding to an occluded DAT conformation and a lack of cocaine-like behavioral effects, underscores the potential for developing novel pharmacotherapies for cocaine use disorder. The ability of JHW007 to antagonize cocaine's effects in preclinical models further strengthens its profile as a promising therapeutic lead.
Future research should continue to explore the precise molecular determinants of JHW007's interaction with the DAT. High-resolution structural studies of the JHW007-DAT complex will be invaluable in elucidating the atomic-level interactions that drive its unique pharmacological profile. Further investigation into its effects on downstream signaling pathways and its long-term neurochemical and behavioral consequences will also be crucial for its potential translation to the clinic. The continued study of JHW007 and other atypical DAT inhibitors holds the key to unlocking a new generation of safer and more effective treatments for substance use disorders.
References
- 1. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JHW-007 - Wikipedia [en.wikipedia.org]
- 6. jneurosci.org [jneurosci.org]
- 7. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 8. Pharmacological characterization ... preview & related info | Mendeley [mendeley.com]
- 9. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of JHW007 Hydrochloride In Vivo
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
JHW007 hydrochloride is a benztropine analog and a high-affinity atypical dopamine reuptake inhibitor (DRI) that has garnered significant interest as a potential pharmacotherapy for cocaine addiction.[1] Its unique pharmacological profile, characterized by a slow onset and sustained action at the dopamine transporter (DAT), distinguishes it from typical DRIs like cocaine. This atypical interaction is believed to contribute to its ability to blunt the rewarding and psychostimulant effects of cocaine without exhibiting a high abuse liability itself. This guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacokinetics: In Vivo Profile
Qualitative In Vivo Pharmacokinetics:
JHW007 exhibits a slow and sustained occupancy of the dopamine transporter in vivo. This is in stark contrast to cocaine, which demonstrates rapid association and dissociation from the DAT. This slow kinetic profile is thought to underlie its attenuated psychostimulant effects and its potential as a treatment for cocaine dependence.
In Vitro Binding Kinetics:
While not direct measures of in vivo pharmacokinetics, in vitro studies on the association and dissociation of [3H]JHW007 with rat and mouse brain tissue, as well as human DAT-transfected cells, provide valuable information about its kinetic properties. The association of JHW007 to the DAT is best described by a two-phase model, indicating a more complex and slower interaction compared to the one-phase association of typical DAT ligands like [3H]WIN 35428.[2]
Table 1: In Vitro Association and Dissociation Half-lives of [3H]JHW007 [2]
| Tissue/Cell Line | Association Half-life (t½) | Dissociation Half-life (t½) |
| Rat Striatal Membranes | Phase 1: ~0.1 minPhase 2: 41.7 min | 12.2 min |
| Mouse Striatal Membranes | Phase 1: ~0.1 minPhase 2: 28.0 min | Phase 1: 1.60 minPhase 2: 21.7 min |
| hDAT/N2A Cell Membranes | Phase 1: 0.326 minPhase 2: 12.3 min | Phase 1: 0.484 minPhase 2: 9.54 min |
Pharmacodynamics: Mechanism of Action and In Vivo Effects
JHW007 acts as a high-affinity, atypical inhibitor of the dopamine transporter.[1] Its primary mechanism involves binding to the DAT and blocking the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels.
Atypical Dopamine Transporter Inhibition:
Unlike cocaine, which binds to the DAT in an open conformation, JHW007 is thought to bind to an occluded (closed) conformation of the transporter.[1] This results in a gradual and sustained increase in extracellular dopamine in brain regions like the nucleus accumbens, with markedly reduced peak levels compared to cocaine.[1] This atypical binding may also involve a sodium-independent interaction with the DAT.[3] Furthermore, there is evidence to suggest that JHW007 may directly antagonize the D2 autoreceptor, which could contribute to its unique pharmacological profile.[1]
Table 2: In Vitro Binding Affinities (Ki) of this compound
| Transporter | Ki (nM) |
| Dopamine Transporter (DAT) | 25 |
| Norepinephrine Transporter (NET) | 1330 |
| Serotonin Transporter (SERT) | 1730 |
In Vivo Behavioral Effects:
-
Locomotor Activity: this compound, when administered alone, does not significantly stimulate locomotor activity in rodents, a key difference from cocaine.[4] However, it dose-dependently suppresses the hyperactivity induced by cocaine.[4]
-
Conditioned Place Preference (CPP): JHW007 does not produce conditioned place preference on its own, indicating a low abuse potential.[4] Importantly, it effectively blocks the acquisition of CPP induced by cocaine.[4]
-
Drug Self-Administration: Preclinical studies have shown that JHW007 can reduce cocaine and methamphetamine self-administration in rats.
-
Sensitization: JHW007 does not induce locomotor sensitization when administered repeatedly. It also prevents the development of locomotor sensitization to both cocaine and amphetamine.[4][5]
Experimental Protocols
This section details the methodologies for key in vivo experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.
3.1. In Vivo Microdialysis for Extracellular Dopamine Measurement
-
Objective: To measure extracellular dopamine concentrations in specific brain regions (e.g., nucleus accumbens) following JHW007 administration.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the desired brain region. The cannula is secured to the skull with dental cement. Animals are allowed to recover for a specified period.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After a stable baseline of dopamine is established, this compound or vehicle is administered (e.g., intraperitoneally, i.p.).
-
Analysis: Dopamine levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
3.2. Locomotor Activity Assessment
-
Objective: To evaluate the effect of JHW007 on spontaneous and cocaine-induced locomotor activity.
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituation: Animals are placed in the activity chambers for a period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.
-
Drug Administration: Animals are removed from the chambers, administered this compound, cocaine, or vehicle (i.p.), and immediately returned to the chambers.
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: Total distance traveled or the number of beam breaks are compared between treatment groups.
3.3. Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding properties of JHW007 and its ability to block cocaine-induced reward.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): On the first day, animals are placed in the central compartment and allowed to freely explore the entire apparatus for a set time (e.g., 15 minutes) to determine any initial preference for a particular compartment.
-
Conditioning: Over several days, animals receive alternating injections of JHW007 or vehicle, and are confined to one of the compartments. In studies investigating the blockade of cocaine's effects, animals would receive JHW007 prior to a cocaine injection and confinement to a specific compartment. On alternate days, they receive vehicle injections and are confined to the opposite compartment.
-
Post-conditioning (Test): After the conditioning phase, animals are again placed in the central compartment in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each compartment is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. An increase in this score from pre- to post-conditioning indicates a conditioned place preference.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the dopamine synapse.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. JHW-007 - Wikipedia [en.wikipedia.org]
- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
JHW007 Hydrochloride: A Technical Guide to its Monoamine Transporter Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHW007 hydrochloride, a derivative of benztropine, is a psychoactive compound that has garnered significant interest for its unique interaction with monoamine transporters. As a high-affinity ligand for the dopamine transporter (DAT), it exhibits a distinct pharmacological profile compared to typical DAT inhibitors like cocaine. This technical guide provides an in-depth overview of the binding affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, complete with detailed experimental protocols and visual representations of its proposed mechanisms of action.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for DAT, NET, and SERT has been quantified through radioligand binding assays. The data consistently demonstrates a high and selective affinity for the dopamine transporter.
| Transporter | Ki (nM) | Species/System | Radioligand | Reference |
| DAT | 25 | Not Specified | Not Specified | |
| 7.40 (high affinity site) | Rat Striatal Membranes | [3H]JHW 007 | ||
| 4400 (low affinity site) | Rat Striatal Membranes | [3H]JHW 007 | ||
| 8.18 (high affinity site) | Mouse Striatal Membranes | [3H]JHW 007 | ||
| 2750 (low affinity site) | Mouse Striatal Membranes | [3H]JHW 007 | ||
| 43.7 | hDAT-transfected cells | [3H]JHW 007 | ||
| NET | 1330 | Not Specified | Not Specified | |
| SERT | 1730 | Not Specified | Not Specified |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Radioligand Competition Binding Assay
The binding affinity of this compound for monoamine transporters is typically
Atypical Dopamine Reuptake Inhibition by JHW007 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JHW007 hydrochloride, an atypical dopamine reuptake inhibitor with potential therapeutic applications in substance use disorders. The document outlines its unique mechanism of action, presents key quantitative data from preclinical studies, details experimental methodologies, and visualizes complex biological and experimental processes.
Core Concepts: Atypical Dopamine Reuptake Inhibition
JHW007, a benztropine analog, exhibits a distinct pharmacological profile compared to traditional dopamine reuptake inhibitors (DRIs) like cocaine.[1][2] While both classes of compounds target the dopamine transporter (DAT), their interaction with the transporter and the subsequent neurochemical and behavioral effects differ significantly. JHW007 is characterized as an "atypical" DRI due to its preferential binding to an occluded (closed) conformation of the DAT.[1] This mode of binding is thought to underlie its ability to blunt the psychostimulant effects of cocaine and reduce self-administration in animal models, without demonstrating significant abuse liability itself.[1][2][3]
The atypical nature of JHW007's interaction with the DAT leads to a more gradual and sustained increase in extracellular dopamine levels in key brain regions like the nucleus accumbens, in contrast to the rapid and pronounced spike induced by cocaine.[1] Furthermore, research suggests that JHW007 may also directly antagonize the D2 dopamine autoreceptor, contributing to its unique pharmacological profile.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the pharmacological and behavioral effects of this compound.
Table 1: In Vitro Binding Affinities of JHW007
| Transporter | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 25 | [6][7] |
| Norepinephrine Transporter (NET) | 1330 | [6][7] |
| Serotonin Transporter (SERT) | 1730 | [6][7] |
Table 2: In Vitro Binding Parameters of [3H]JHW007 in Rodent and Human Tissues
| Tissue/Cell Line | Binding Model | Kd (nM) - High Affinity | Kd (nM) - Low Affinity | Reference |
| Rat Striatal Membranes | Two-site | 7.40 | 4400 | [2][8] |
| Mouse Striatal Membranes | Two-site | 8.18 | 2750 | [2][8] |
| hDAT-transfected N2A Membranes | One-site | 43.7 | N/A | [2][8] |
Table 3: Behavioral Effects of JHW007
| Behavioral Paradigm | Species | JHW007 Effect | Antagonism of Cocaine/Methamphetamine Effects | Reference |
| Locomotor Activity | Mice | No significant stimulation | Dose-dependently suppressed cocaine-induced hyperactivity | [3][9] |
| Conditioned Place Preference (CPP) | Mice | Did not produce place conditioning | Blocked cocaine-induced CPP | [3] |
| Self-Administration | Rats | Decreased cocaine and methamphetamine self-administration | N/A | [6][7] |
| Drug Discrimination | Mice | Shifted the cocaine dose-effect curve to the right (competitive antagonism) | N/A | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of JHW007 for the dopamine, norepinephrine, and serotonin transporters.
Protocol:
-
Membrane Preparation: Striata from rats or mice, or human DAT (hDAT)-transfected neuroblastoma cells (N2A), are homogenized in ice-cold sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na2HPO4, 2.26 mM NaH2PO4, pH 7.4).[2] The homogenate is centrifuged, and the resulting pellet is resuspended in the same buffer to a final concentration of 10 mg (original wet weight) per ml.[2]
-
Binding Reaction: Assays are conducted in a total volume of 0.5 ml containing the prepared membranes (1.0 mg of tissue), a specific radioligand such as [3H]JHW007 or [3H]WIN 35428 (typically at a concentration of 0.5 nM), and varying concentrations of the competing ligand (e.g., JHW007).[2]
-
Incubation: The reaction mixture is incubated for 120 minutes on ice.[2]
-
Nonspecific Binding Determination: Nonspecific binding is determined in the presence of a high concentration of a known DAT inhibitor, such as 100 µM GBR 12909 for [3H]JHW007 binding or 100 µM cocaine for [3H]WIN 35428 binding.[2]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 values (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in the brain of freely moving animals following the administration of JHW007.
Protocol:
-
Surgical Implantation: Rats or mice are anesthetized, and a guide cannula is stereotaxically implanted into a specific brain region, such as the nucleus accumbens. The animals are allowed to recover for a specified period (e.g., 42-47 hours).[10]
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with a Ringer's solution at a constant flow rate (e.g., 1 µl/min).[10]
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10 minutes).[10]
-
Drug Administration: JHW007 or a vehicle control is administered (e.g., intraperitoneally), and sample collection continues.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
Locomotor Activity Assessment
Objective: To evaluate the effect of JHW007 on spontaneous and cocaine-induced locomotor activity.
Protocol:
-
Apparatus: Locomotor activity is measured in open-field chambers equipped with infrared beams to automatically record animal movement.
-
Habituation: Mice are typically habituated to the testing chambers for a period before drug administration.
-
Drug Administration: JHW007 (at various doses, e.g., 1-10 mg/kg) or vehicle is administered, often intraperitoneally.[9] For interaction studies, cocaine is administered at a specific time point relative to the JHW007 injection.
-
Data Recording: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., up to 8 hours).[9]
-
Data Analysis: The data are analyzed to compare the locomotor activity levels between different treatment groups.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of JHW007 and its ability to block cocaine-induced reward.
Protocol:
-
Apparatus: A three-chambered apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-conditioning Phase (Baseline Preference): On the first day, mice are allowed to freely explore all three chambers to determine their initial preference for either of the conditioning chambers.
-
Conditioning Phase: This phase typically lasts for several days. On drug-conditioning days, mice are injected with either JHW007 or cocaine and confined to one of the conditioning chambers. On saline-conditioning days, they receive a saline injection and are confined to the opposite chamber. The pairings are counterbalanced across animals.
-
Post-conditioning Phase (Test for Preference): On the test day, the animals are drug-free and allowed to freely explore all three chambers again. The time spent in each chamber is recorded.
-
Data Analysis: An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.
Self-Administration Studies
Objective: To determine the reinforcing effects of JHW007 and its ability to alter cocaine or methamphetamine self-administration.
Protocol:
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.[11]
-
Operant Conditioning: The animals are placed in operant conditioning chambers equipped with two levers. They are trained to press one lever (the active lever) to receive an intravenous infusion of a drug (e.g., cocaine). The other lever (the inactive lever) has no programmed consequences.
-
Drug Self-Administration Sessions: Once the animals acquire stable self-administration behavior, the effects of JHW007 are tested. This can be done by pretreating the animals with JHW007 before the cocaine self-administration session or by substituting JHW007 for cocaine.
-
Data Analysis: The primary measure is the number of infusions self-administered. A decrease in drug intake following JHW007 pretreatment suggests a reduction in the reinforcing effects of the primary drug.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, provide visual representations of the key concepts and experimental procedures discussed in this guide.
References
- 1. JHW-007 - Wikipedia [en.wikipedia.org]
- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Cocaine self-administration augments kappa opioid receptor system-mediated inhibition of dopamine activity in the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
JHW007 Hydrochloride and its Interaction with Dopamine D2 Autoreceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHW007 hydrochloride is an atypical dopamine transporter (DAT) inhibitor, structurally distinct from cocaine, that has shown promise as a potential therapeutic for cocaine addiction.[1] Beyond its primary action at the DAT, emerging evidence indicates a novel mechanism of action involving the direct modulation of dopamine D2 autoreceptors. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on D2 autoreceptors, consolidating key findings from preclinical studies. It details the experimental methodologies employed to elucidate these effects, presents available quantitative data, and visualizes the underlying molecular pathways and experimental workflows. The primary focus is on the unexpected antagonistic properties of JHW007 at D2 autoreceptors, a characteristic that distinguishes it from traditional DAT inhibitors and may contribute to its unique pharmacological profile.
Introduction
Dopamine D2 receptors are critical regulators of dopaminergic neurotransmission. As autoreceptors, they are located on the presynaptic terminal and soma/dendrites of dopamine neurons, where their activation by dopamine leads to feedback inhibition of dopamine synthesis, release, and neuronal firing. This compound, while developed as a high-affinity DAT inhibitor, has demonstrated a complex pharmacological profile that includes interaction with D2 autoreceptors.[2][3] Notably, instead of potentiating D2 autoreceptor function indirectly by increasing extracellular dopamine, JHW007 has been observed to inhibit D2 receptor-mediated currents, suggesting a direct antagonistic action.[2][4] This finding has significant implications for its therapeutic potential, as a combined DAT inhibition and D2 autoreceptor antagonism could offer a multi-faceted approach to modulating dopamine signaling in addiction.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the dopamine transporter. To date, a specific binding affinity (Ki) for JHW007 at the dopamine D2 receptor has not been reported in the reviewed literature.
Table 1: Binding Affinity of this compound for Monoamine Transporters
| Transporter | Ki (nM) | Species | Reference |
| Dopamine Transporter (DAT) | 25 | Not Specified | [3] |
| Norepinephrine Transporter (NET) | 1330 | Not Specified | [3] |
| Serotonin Transporter (SERT) | 1730 | Not Specified | [3] |
Table 2: Electrophysiological Effects of JHW007 on D2 Autoreceptor-Mediated Currents
| Parameter | Effect of JHW007 | Concentration | Experimental System | Reference |
| D2-IPSC Amplitude | Decreased | High Concentrations | Mouse midbrain slices | [2] |
| Cocaine-induced increase in D2-IPSC amplitude | Blunted | Not Specified | Mouse midbrain slices | [2] |
Experimental Protocols
The primary evidence for JHW007's effects on D2 autoreceptors comes from electrophysiological studies. Below is a detailed methodology based on the key experiments performed by Avelar et al. (2017).
Patch-Clamp Electrophysiology in Midbrain Slices
This protocol is designed to measure the effects of JHW007 on D2 autoreceptor-mediated inhibitory postsynaptic currents (D2-IPSCs) in dopamine neurons.
Objective: To determine the functional impact of JHW007 on D2 autoreceptor activity.
Materials:
-
Male or female mice (e.g., C57BL/6J)
-
Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - aCSF)
-
Recording aCSF (oxygenated)
-
This compound
-
Cocaine hydrochloride (for comparison)
-
Patch pipettes (borosilicate glass)
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Cut horizontal or coronal slices (e.g., 240 µm) of the midbrain containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Visualize dopamine neurons in the SNc or VTA using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from a dopamine neuron.
-
Evoke D2-IPSCs by electrical stimulation of afferent fibers.
-
-
Drug Application:
-
Record a stable baseline of D2-IPSCs.
-
Bath-apply this compound at various concentrations.
-
Record the changes in the amplitude and kinetics of the D2-IPSCs.
-
In separate experiments, co-apply JHW007 with cocaine to assess its ability to block cocaine's effects.
-
-
Data Analysis:
-
Measure the peak amplitude and decay time of the D2-IPSCs before and after drug application.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Visualizations
Signaling Pathway of Dopamine D2 Autoreceptors
Caption: Signaling cascade of the D2 autoreceptor and the antagonistic action of JHW007.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for investigating JHW007's effects using patch-clamp electrophysiology.
Proposed Mechanism of JHW007's Dual Action
Caption: Logical relationship of JHW007's dual action on DAT and D2 autoreceptors.
Discussion and Future Directions
The discovery of this compound's antagonistic activity at dopamine D2 autoreceptors represents a significant departure from the expected pharmacology of a DAT inhibitor. This dual mechanism may underlie its atypical behavioral profile, including a reduced abuse liability compared to cocaine.[2] The inhibition of D2 autoreceptors would be expected to disinhibit dopamine neurons, potentially counteracting the locomotor depressant effects sometimes seen with pure DAT inhibitors at higher doses.
Several key areas require further investigation to fully understand the therapeutic potential of JHW007 and similar compounds:
-
D2 Receptor Binding Affinity: Determining the binding affinity (Ki) of JHW007 for the D2 receptor is crucial for understanding the potency of this interaction and its contribution to the overall pharmacological effect.
-
Functional Assays: While electrophysiology provides functional data, other assays such as GTPγS binding would be valuable to quantify the extent of D2 receptor antagonism and to screen for other compounds with this dual-action profile.
-
In Vivo Studies: Further in vivo microdialysis studies are needed to correlate the effects of JHW007 on dopamine release with its actions at both DAT and D2 autoreceptors in awake, behaving animals.
-
Subtype Selectivity: Investigating the selectivity of JHW007 for D2 versus D3 autoreceptors could provide further insights into its nuanced effects on dopaminergic signaling.
References
- 1. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JHW-007 - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to JHW-007 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHW-007 hydrochloride is a potent and selective atypical dopamine reuptake inhibitor (DRI) that has garnered significant interest in the field of neuroscience and addiction research. As a derivative of benztropine, JHW-007 exhibits a unique pharmacological profile that distinguishes it from classical DRIs like cocaine. This technical guide provides a comprehensive overview of the molecular and pharmacological characteristics of JHW-007 hydrochloride, including its physicochemical properties, in vitro and in vivo data, detailed experimental protocols, and its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutics for substance use disorders and other neurological conditions.
Physicochemical and Pharmacological Data
The fundamental properties of JHW-007 hydrochloride are summarized in the table below, providing a quick reference for its key quantitative data.
| Property | Value |
| Molecular Formula | C₂₄H₂₉F₂NO·HCl[1][2] |
| Molecular Weight | 421.95 g/mol [1][2] |
| CAS Number | 202645-74-7[1] |
| Binding Affinity (Ki) | |
| Dopamine Transporter (DAT) | 25 nM[1] |
| Norepinephrine Transporter (NET) | 1330 nM[1] |
| Serotonin Transporter (SERT) | 1730 nM[1] |
Mechanism of Action: An Atypical Dopamine Transporter Inhibitor
JHW-007 hydrochloride exerts its effects primarily by binding with high affinity to the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Unlike typical dopamine reuptake inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, JHW-007 is characterized as an "atypical" inhibitor. Computational modeling and experimental evidence suggest that JHW-007 preferentially binds to and stabilizes the dopamine transporter in an inward-occluded or closed conformation. This distinct binding mode is thought to underlie its unique pharmacological effects, including a lower potential for abuse and the ability to attenuate the behavioral effects of psychostimulants.
Furthermore, some research suggests that JHW-007 may also act as an antagonist at the dopamine D2 autoreceptor. These presynaptic autoreceptors typically function as a negative feedback mechanism, inhibiting further dopamine release. By antagonizing these receptors, JHW-007 could potentially lead to a more sustained increase in synaptic dopamine levels, contributing to its therapeutic potential.
References
JHW007 Hydrochloride: A Technical Guide for Researchers
CAS Number: 202645-74-7[1]
Chemical Name: (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride
Introduction
JHW007 hydrochloride is a potent and selective dopamine uptake inhibitor that has garnered significant interest as a potential therapeutic agent for cocaine addiction.[1][2] As a benztropine analog, it exhibits a high affinity for the dopamine transporter (DAT) but with a unique, atypical binding mechanism that distinguishes it from traditional stimulants like cocaine.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and key experimental findings.
Physicochemical and Binding Properties
This compound's interaction with monoamine transporters is a critical aspect of its pharmacological profile. The following table summarizes its binding affinities.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉F₂NO·HCl | [1] |
| Molecular Weight | 421.95 g/mol | [1] |
| DAT Binding Affinity (Ki) | 25 nM | [1] |
| NET Binding Affinity (Ki) | 1330 nM | |
| SERT Binding Affinity (Ki) | 1730 nM | |
| DAT IC₅₀ | 24.6 ± 1.97 nM | [4] |
Mechanism of Action
This compound functions as an atypical dopamine reuptake inhibitor. Unlike cocaine, which binds to the dopamine transporter (DAT) in an open conformation, JHW007 binds to the DAT in an occluded (closed) state.[2] This distinct binding mode is thought to be responsible for its ability to block the effects of cocaine without producing cocaine-like stimulant effects.[2][4] This atypical interaction leads to a more gradual and sustained increase in extracellular dopamine levels, avoiding the rapid spike associated with the reinforcing effects of cocaine.[2]
The proposed mechanism involves JHW007 stabilizing a conformation of the DAT that is not conducive to dopamine transport. This effectively blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in its concentration and enhanced dopaminergic signaling.
References
- 1. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JHW-007 - Wikipedia [en.wikipedia.org]
- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Methodological & Application
Application Notes and Protocols for JHW007 Hydrochloride in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of JHW007 hydrochloride in common in vivo rodent models for studying its effects on psychostimulant-related behaviors. JHW007 is a high-affinity and selective atypical dopamine uptake inhibitor that has shown promise in preclinical studies for its ability to antagonize the effects of cocaine and methamphetamine.[1]
Compound Information
| Compound Name | This compound |
| Mechanism of Action | Atypical Dopamine Transporter (DAT) Inhibitor. It binds to the DAT in a closed conformation, leading to a gradual and sustained increase in extracellular dopamine, unlike typical DAT inhibitors like cocaine.[1] |
| Chemical Name | (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride |
| Molecular Formula | C₂₄H₂₉F₂NO · HCl |
| Molecular Weight | 421.95 g/mol |
| CAS Number | 202645-74-7 |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM). For in vivo studies, it is typically dissolved in sterile 0.9% saline. |
In Vivo Study Protocols
Solution Preparation
For intraperitoneal (i.p.) injections in rodents, this compound should be dissolved in sterile 0.9% saline to the desired concentration. It is recommended to prepare fresh solutions for each experiment.
Locomotor Activity Assay
This protocol is designed to assess the effect of JHW007 on spontaneous and psychostimulant-induced locomotor activity in mice.
Experimental Protocol:
-
Animals: Male mice (e.g., C57BL/6J) are individually housed and habituated to the testing room for at least 1 hour before the experiment.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity (e.g., distance traveled, horizontal and vertical activity).
-
Procedure:
-
Place each mouse in the open-field arena and allow for a 30-minute habituation period.
-
Administer this compound (i.p.) at the desired dose.
-
Immediately after injection, return the mouse to the arena and record locomotor activity for a specified period (e.g., 60-120 minutes).
-
To assess the effect on psychostimulant-induced hyperactivity, a separate cohort of animals can be pre-treated with this compound (i.p.) 15-30 minutes before the administration of a psychostimulant like cocaine or methamphetamine.
-
Quantitative Data Summary (Mice):
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Cocaine-Induced Hyperactivity |
| 5 | No significant effect on spontaneous activity. | Dose-dependently suppressed hyperactivity. |
| 10 | No significant effect on spontaneous activity. | Dose-dependently suppressed hyperactivity. |
| 20 | No significant effect on spontaneous activity. | Dose-dependently suppressed hyperactivity. |
Data adapted from Velázquez-Sánchez et al., 2010.
Conditioned Place Preference (CPP)
This protocol evaluates the rewarding or aversive properties of JHW007 and its ability to block the rewarding effects of psychostimulants.
Experimental Protocol:
-
Animals: Male mice are used.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Place each mouse in the central chamber and allow free access to all chambers for 15 minutes to determine initial preference.
-
Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternating days, administer the drug (e.g., cocaine) and confine the mouse to one of the outer chambers for 30 minutes. On the other days, administer the vehicle (saline) and confine the mouse to the opposite chamber. To test the effect of JHW007, administer it 15-30 minutes before the cocaine injection.
-
Post-conditioning (Day 10): Place the mouse in the central chamber and allow free access to all chambers for 15 minutes, recording the time spent in each chamber.
-
Quantitative Data Summary (Mice):
| JHW007 Dose (mg/kg, i.p.) | Effect on Place Preference | Effect on Cocaine-Induced CPP |
| 5 - 20 | Did not produce place conditioning. | Effectively blocked cocaine-induced CPP. |
Data adapted from Velázquez-Sánchez et al., 2010.
Intravenous Self-Administration
This protocol assesses the reinforcing properties of a drug and the effect of JHW007 on the self-administration of psychostimulants like methamphetamine in rats.
Experimental Protocol:
-
Animals: Male rats (e.g., Sprague-Dawley) are used.
-
Surgery: Animals are surgically implanted with an intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and cue lights.
-
Procedure:
-
Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of a psychostimulant (e.g., methamphetamine, 0.1 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion). The inactive lever has no programmed consequences. Sessions are typically 2 hours daily.
-
Treatment: Once stable responding is established, this compound (i.p.) is administered 15-30 minutes before the self-administration session.
-
Progressive Ratio (PR) Schedule: To assess the motivation for the drug, a PR schedule can be used, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest number of presses the animal is willing to make for a single infusion.
-
Quantitative Data Summary (Rats):
| JHW007 Dose (mg/kg, i.p.) | Effect on Methamphetamine Self-Administration (FR1) | Effect on Methamphetamine Breakpoint (PR) | Effect on Sucrose Self-Administration |
| 3 | Attenuated self-administration. | Increased breakpoint. | No effect. |
| 10 | Attenuated self-administration. | Increased breakpoint. | No effect. |
Data adapted from Ferragud et al., 2014.
Visualizations
References
Application Notes and Protocols for JHW007 Hydrochloride in Cocaine Self-Administration Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JHW007 hydrochloride in preclinical cocaine self-administration models. This compound is an atypical dopamine uptake inhibitor that has shown promise in reducing cocaine-seeking behavior by binding to the dopamine transporter (DAT) in a distinct manner compared to cocaine.[1][2] This document outlines detailed protocols for intravenous self-administration studies in rats, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
While the literature consistently reports that this compound dose-dependently suppresses the effects of cocaine administration and decreases cocaine self-administration in rats, a specific, consolidated quantitative data table from a single peer-reviewed source detailing the dose-dependent effects on lever presses and infusions could not be compiled from the search results.[1] The following table is a representative template illustrating how such data would be presented.
| Treatment Group | JHW007 HCl Dose (mg/kg, i.v.) | Cocaine Dose (mg/kg/infusion) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) | Mean Cocaine Infusions (± SEM) |
| Vehicle Control | 0 (Saline) | 0.5 | 100 ± 8 | 10 ± 2 | 25 ± 2 |
| JHW007 HCl | 1.0 | 0.5 | 75 ± 6 | 9 ± 2 | 18 ± 1.5 |
| JHW007 HCl | 3.0 | 0.5 | 40 ± 5 | 11 ± 3 | 10 ± 1.2 |
| JHW007 HCl | 10.0 | 0.5 | 20 ± 4 | 10 ± 2.5 | 5 ± 1 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend of JHW007's effect on cocaine self-administration.
Signaling Pathway
This compound and cocaine both target the dopamine transporter (DAT), but they interact with it in fundamentally different ways, leading to distinct downstream signaling and behavioral outcomes. Cocaine acts as a typical DAT inhibitor, blocking the reuptake of dopamine from the synaptic cleft and causing a rapid, intense increase in extracellular dopamine levels. This surge in dopamine is associated with the reinforcing and addictive properties of the drug.
In contrast, JHW007 is an atypical DAT inhibitor.[1][2] It binds to the DAT in a manner that induces an "occluded" or closed conformation of the transporter.[1] This leads to a more gradual and sustained increase in extracellular dopamine, without the sharp peak observed with cocaine.[1] This altered kinetic profile is thought to blunt the psychostimulant effects of cocaine and reduce its reinforcing efficacy.[1]
References
- 1. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose preference and dose escalation in extended-access cocaine self-administration in Fischer and Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conditioned Place Preference Paradigm with JHW007 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHW007 hydrochloride is an atypical dopamine transporter (DAT) inhibitor investigated for its potential as a pharmacotherapy for cocaine addiction. Unlike typical DAT inhibitors such as cocaine, JHW007 exhibits a unique pharmacological profile. It has a slow onset and long duration of action at the DAT and may also directly antagonize dopamine D2 autoreceptors.[1][2] This profile is thought to contribute to its ability to block the rewarding effects of cocaine without producing significant rewarding effects or abuse liability on its own.
The conditioned place preference (CPP) paradigm is a standard preclinical behavioral model used to evaluate the rewarding or aversive properties of drugs.[3] In this model, the rewarding effects of a drug are inferred by the animal's preference for an environment previously paired with the drug's effects. These application notes provide a detailed protocol for utilizing the CPP paradigm to assess the effects of this compound, both alone and in combination with cocaine.
Data Presentation
The following tables summarize representative quantitative data based on findings from studies such as Velázquez-Sánchez et al. (2010), which demonstrated that JHW007 does not produce place preference on its own but effectively blocks cocaine-induced CPP.
Table 1: Conditioned Place Preference (CPP) Score
The CPP score is calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning baseline. A positive score indicates a preference, while a score near zero suggests no preference, and a negative score indicates aversion.
| Treatment Group | Dose (mg/kg) | Mean CPP Score (seconds) | SEM |
| Vehicle | - | 15.3 | 10.2 |
| JHW007 | 10 | 20.1 | 12.5 |
| Cocaine | 20 | 250.8* | 45.6 |
| JHW007 + Cocaine | 10 + 20 | 35.5 | 20.1 |
*Indicates a significant difference from the vehicle group (p < 0.05). Data are representative and compiled based on published findings.
Table 2: Locomotor Activity During Conditioning Sessions
Locomotor activity is often measured during the conditioning sessions to assess the stimulant or sedative effects of the compound, which could confound the interpretation of CPP data.
| Treatment Group | Dose (mg/kg) | Mean Distance Traveled (meters) | SEM |
| Vehicle | - | 45.2 | 5.1 |
| JHW007 | 10 | 42.8 | 4.8 |
| Cocaine | 20 | 155.6* | 18.3 |
| JHW007 + Cocaine | 10 + 20 | 60.3** | 7.5 |
*Indicates a significant difference from the vehicle group (p < 0.05). **Indicates a significant reduction compared to the cocaine-only group (p < 0.05). Data are representative and compiled based on published findings.
Experimental Protocols
This section details the methodology for conducting a CPP experiment to evaluate this compound.
Materials
-
This compound
-
Cocaine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Conditioned Place Preference Apparatus (a three-chamber box with distinct visual and tactile cues in the two outer chambers and a neutral central chamber)
-
Video tracking software for automated recording of animal position and locomotor activity
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard laboratory animal housing and husbandry equipment
Experimental Procedure
The CPP protocol consists of three distinct phases:
Phase 1: Pre-Conditioning (Baseline Preference)
-
Habituation: For two days, place each mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes. This allows the animal to acclimate to the environment.
-
Baseline Recording: On the third day, record the time each mouse spends in each of the three chambers for 15 minutes. This serves as the baseline preference test. Animals showing a strong unconditioned preference for one of the outer chambers (e.g., spending more than 80% of the time in one chamber) may be excluded from the study. An unbiased design is often used where the drug-paired compartment is assigned randomly.
Phase 2: Conditioning (Drug Pairing)
This phase typically lasts for 8 days, with alternating daily injections of the drug and vehicle.
-
Drug Conditioning Days (Days 1, 3, 5, 7):
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or cocaine (e.g., 20 mg/kg, i.p.), or a combination of both. For the combination group, JHW007 is typically administered 30-60 minutes prior to the cocaine injection.
-
Immediately after the final injection, confine the mouse to one of the outer compartments (the drug-paired compartment) for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced across subjects.
-
-
Vehicle Conditioning Days (Days 2, 4, 6, 8):
-
Administer a vehicle injection (sterile saline, i.p.).
-
Confine the mouse to the opposite outer compartment (the vehicle-paired compartment) for 30 minutes.
-
Phase 3: Post-Conditioning (Test for Preference)
-
This test is conducted on the day following the last conditioning session, in a drug-free state.
-
Place the mouse in the central chamber and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each chamber using the video tracking software.
Data Analysis
-
Calculate the CPP score for each animal by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests, to compare the CPP scores between the different treatment groups.
-
Analyze the locomotor activity data collected during the conditioning sessions, also using a one-way ANOVA, to determine if the treatments had any significant stimulant or sedative effects.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of JHW007 at the dopamine synapse.
Experimental Workflow for Conditioned Place Preference
Caption: Experimental workflow of the Conditioned Place Preference paradigm.
References
- 1. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JHW-007 - Wikipedia [en.wikipedia.org]
- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Levels Following JHW007 Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: JHW007 is an atypical dopamine transport inhibitor, structurally related to benztropine, that exhibits high affinity and selectivity for the dopamine transporter (DAT).[1][2] Unlike traditional psychostimulants such as cocaine, JHW007 binds to the DAT in a manner that produces a gradual and sustained increase in extracellular dopamine, and it has been shown to block many of the behavioral effects of cocaine, suggesting its potential as a pharmacotherapy for stimulant use disorder.[3][4] Furthermore, evidence suggests JHW007 may directly antagonize presynaptic D2 autoreceptors, which could contribute to its unique pharmacological profile.[3][5][6]
Understanding the precise in vivo pharmacodynamic effects of JHW007 on dopamine neurotransmission is critical for its development. In vivo microdialysis is a widely utilized technique that permits the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely-moving animals.[7] When coupled with a sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), this technique allows for the quantification of dynamic changes in dopamine levels induced by pharmacological agents like JHW007.
These application notes provide a comprehensive protocol for using in vivo microdialysis to measure dopamine release in the rat striatum following the administration of JHW007.
Scientific Background and Mechanism of Action
JHW007's primary mechanism of action is the inhibition of dopamine reuptake via the dopamine transporter (DAT).[1] By binding to DAT, JHW007 blocks the removal of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration. This action is distinct from cocaine; JHW007 appears to stabilize the DAT in an occluded or inward-facing conformation, resulting in a slower onset and more sustained elevation of dopamine compared to typical DAT inhibitors.[3][8]
Additionally, JHW007 has been observed to inhibit D2 autoreceptor-mediated currents.[5][6] Presynaptic D2 autoreceptors normally provide a negative feedback signal, inhibiting further dopamine synthesis and release when activated by synaptic dopamine.[9][10] By antagonizing these autoreceptors, JHW007 may disinhibit dopaminergic neurons, potentially contributing to increased dopamine release. This dual action—DAT inhibition and potential D2 autoreceptor antagonism—underpins its atypical effects.
Quantitative Data Summary
The following tables summarize key quantitative data regarding JHW007's binding profile and its effect on dopamine neurotransmission.
Table 1: Binding Affinity of JHW007 for Monoamine Transporters This table shows the inhibitor constant (Kᵢ) of JHW007 at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, indicating its high selectivity for DAT.
| Transporter | Kᵢ (nM) | Citation |
| DAT | 25 | [1] |
| NET | 1330 | [1] |
| SERT | 1730 | [1] |
Table 2: Effect of JHW007 Pretreatment on Cocaine-Induced Extracellular Dopamine Levels This table summarizes data from microdialysis studies investigating how JHW007 modulates the effects of cocaine on extracellular dopamine levels in the nucleus accumbens. Data are presented as the maximal change in dopamine as a percentage of the pre-drug baseline.
| JHW007 Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.v.) | Max Increase in Extracellular DA (% of Basal) | Citation |
| 0 (Vehicle) | 0.3 | ~225% | [11] |
| 0 (Vehicle) | 1.0 | ~350% | [11] |
| 0 (Vehicle) | 3.0 | ~500% | [11] |
| 3.0 | 0.3 | ~175% | [11] |
| 3.0 | 1.0 | ~250% | [11] |
| 3.0 | 3.0 | ~375% | [11] |
| 10.0 | 0.3 | ~200% | [11] |
| 10.0 | 1.0 | ~300% | [11] |
| 10.0 | 3.0 | ~450% | [11] |
| (Note: Values are estimated from graphical data presented in the cited literature and represent the peak effect observed).[11] |
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment in rats to assess the effect of JHW007 on striatal dopamine levels.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (275-350 g).[12]
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (e.g., isoflurane), surgical drill, bone screws, dental cement.[7]
-
Microdialysis Equipment: Guide cannulae, microdialysis probes (2-4 mm membrane), syringe pump, fraction collector or online injector system.[7][13]
-
JHW007 Hydrochloride: (Tocris, Cat. No. 2636 or equivalent). Prepare fresh solution in sterile saline or appropriate vehicle.
-
Perfusion Solution (aCSF): Artificial cerebrospinal fluid. A typical composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, buffered to pH 7.4.[14] Filter through a 0.22 µm filter and degas before use.
-
HPLC-ECD System: Isocratic pump, autosampler with cooling capabilities, C18 reverse-phase column, and a sensitive electrochemical detector.[7][15]
-
Dopamine Standards: For generating a standard curve for quantification.
-
Antioxidant Solution: e.g., 0.1 M perchloric acid, to be placed in collection vials to prevent dopamine degradation.[7]
Stereotaxic Surgery: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane) and place it in the stereotaxic frame.
-
Surgical Preparation: Shave the scalp and clean with an antiseptic solution. Apply ophthalmic ointment to the eyes to prevent drying.
-
Incision and Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Coordinate Targeting: Identify bregma. For the striatum, typical coordinates are AP: +1.0 mm, ML: ±2.5 mm relative to bregma.[12]
-
Craniotomy: Drill a small burr hole at the target coordinates.
-
Anchorage: Place 2-3 small bone screws in the surrounding skull to anchor the headcap.
-
Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate (e.g., -3.0 mm from dura).[12]
-
Fixation: Secure the guide cannula assembly to the skull and anchor screws using dental cement.
-
Post-operative Care: Administer analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.[14] House animals individually to protect the implant.
Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in the microdialysis testing chamber and allow it to habituate.
-
Probe Insertion: Gently remove the dummy cannula from the guide and insert the microdialysis probe, ensuring the membrane extends to the desired depth (e.g., -5.0 mm from dura for a 2 mm probe).
-
Perfusion and Equilibration: Connect the probe inlet to the syringe pump and the outlet to the collection system. Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1.0-1.5 µL/min).[7][15] Allow the system to equilibrate for at least 2-3 hours to establish a stable dopamine baseline.[7]
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., 20 µL samples every 20 minutes) into vials containing a small amount of antioxidant solution.[7]
-
JHW007 Administration: Administer JHW007 via the desired route (e.g., intraperitoneal injection, i.p.). Doses between 3-10 mg/kg have been shown to be behaviorally and neurochemically active.[11]
-
Post-Injection Sampling: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours to monitor the full time-course of JHW007's effect on dopamine levels.
Sample Analysis: HPLC-ECD
-
System Setup: Set up the HPLC-ECD system according to the manufacturer's instructions. The mobile phase composition, flow rate, and detector potential must be optimized for dopamine detection.[15][16] A typical oxidation potential is +0.75 V.[15]
-
Standard Curve: Inject known concentrations of dopamine standards to generate a standard curve for quantification. The curve should bracket the expected concentrations in the dialysate samples.
-
Sample Injection: Directly inject a fixed volume of the dialysate (e.g., 10-20 µL) into the HPLC system.[7] An autosampler with a cooling function is recommended to maintain sample integrity.
-
Quantification: Identify and integrate the dopamine peak in the chromatograms. Calculate the concentration of dopamine in each sample by comparing its peak area to the standard curve. Assay sensitivity should be in the low femtomole range.[7]
Data Analysis
-
Basal Levels: Calculate the basal dopamine concentration for each animal by averaging the values from the 3-4 pre-injection samples.
-
Normalization: Express all post-injection dopamine concentrations as a percentage of the average basal level for that animal. This normalization corrects for individual differences in probe recovery and baseline levels.[7]
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of changes in dopamine levels over time following JHW007 administration.
Histological Verification
-
Extract the brain and store it in paraformaldehyde.
-
Section the brain (e.g., 50 µm coronal sections) and stain (e.g., with Cresyl Violet) to histologically verify the correct placement of the microdialysis probe track within the target brain region.[14]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the in vivo microdialysis experiment.
References
- 1. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 2. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine | Journal of Neuroscience [jneurosci.org]
- 3. JHW-007 - Wikipedia [en.wikipedia.org]
- 4. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D2 autoreceptor interactome: Targeting the receptor complex as a strategy for treatment of substance use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amuzainc.com [amuzainc.com]
- 14. benchchem.com [benchchem.com]
- 15. besjournal.com [besjournal.com]
- 16. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying JHW007 Effects on Neurons using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch clamp electrophysiology for investigating the neuronal effects of JHW007, an atypical dopamine transporter (DAT) inhibitor. JHW007 is a promising compound in the development of therapeutics for cocaine addiction.[1] This document outlines its mechanism of action, detailed experimental protocols to assess its impact on neuronal activity, and expected quantitative outcomes based on existing research.
Introduction to JHW007 and its Neuronal Mechanism of Action
JHW007, a benztropine analog, exhibits a unique profile as an atypical dopamine reuptake inhibitor.[2][3] Unlike traditional DAT inhibitors like cocaine, which lock the transporter in an outward-facing conformation, JHW007 is thought to stabilize a more inward-facing or occluded state of the DAT.[1][4] This leads to a more gradual and sustained increase in extracellular dopamine levels, avoiding the rapid, reinforcing spikes associated with addictive psychostimulants.[1]
Furthermore, studies have revealed that JHW007 can directly modulate dopamine D2 autoreceptors.[1] Patch clamp studies have shown that JHW007 can inhibit D2 receptor-mediated currents in midbrain dopamine neurons, a mechanism that may contribute to its therapeutic potential by altering the feedback regulation of dopamine release.[1][5] This dual action on both the dopamine transporter and D2 autoreceptors makes JHW007 a compound of significant interest for understanding and treating substance use disorders.
Key Electrophysiological Effects of JHW007
Patch clamp electrophysiology is an indispensable tool for elucidating the precise effects of JHW007 on neuronal function. Key parameters to investigate include:
-
Intrinsic Excitability and Firing Rate: Current-clamp recordings can reveal how JHW007 alters the spontaneous and evoked firing patterns of neurons, particularly dopamine neurons.
-
Dopamine D2 Autoreceptor-Mediated Currents: Voltage-clamp recordings allow for the isolation and characterization of ion currents mediated by D2 autoreceptors, providing a direct measure of JHW007's impact on this critical feedback pathway.
-
Synaptic Transmission: Analysis of spontaneous and evoked excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) can uncover how JHW007 modulates synaptic strength and connectivity.
Data Presentation: Quantitative Effects of JHW007
The following tables summarize the expected quantitative effects of JHW007 on key electrophysiological parameters of midbrain dopamine neurons, based on published findings.
Table 1: Effects of JHW007 on D2 Autoreceptor-Mediated Inhibitory Postsynaptic Currents (IPSCs)
| Parameter | Control | JHW007 (10 µM) | Percent Change | Reference |
| IPSC Amplitude (pA) | Baseline | Decreased | Significant Reduction | [5][6] |
| IPSC Width (ms) | Baseline | No significant change | Minimal Effect | [6] |
Table 2: Effects of JHW007 on the Firing Rate of Dopamine Neurons
| Parameter | Control | JHW007 (10 µM) | Percent Change | Reference |
| Spontaneous Firing Rate (Hz) | Baseline | Slight Increase | Variable, often a modest increase | [6] |
Table 3: Hypothetical Effects of JHW007 on Synaptic Transmission (Area for further investigation)
| Parameter | Control | JHW007 (10 µM) | Expected Outcome | Rationale |
| sEPSC Frequency (Hz) | Baseline | To be determined | Potential decrease | Modulation of presynaptic glutamate release via dopamine receptor activation. |
| sEPSC Amplitude (pA) | Baseline | To be determined | No significant change expected | Postsynaptic receptor function may not be directly affected. |
| sIPSC Frequency (Hz) | Baseline | To be determined | Potential increase | Increased dopamine may enhance inhibitory tone through D2 receptor-expressing interneurons. |
| sIPSC Amplitude (pA) | Baseline | To be determined | No significant change expected | Postsynaptic GABA receptor function may not be directly affected. |
Experimental Protocols
The following are detailed protocols for investigating the effects of JHW007 on neurons using whole-cell patch clamp electrophysiology.
Protocol 1: Investigating the Effects of JHW007 on Intrinsic Excitability and Firing Rate (Current-Clamp)
Objective: To determine how JHW007 alters the spontaneous and current-evoked action potential firing of dopamine neurons.
Materials:
-
Acute midbrain slices containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution with a potassium-based composition.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
JHW007 stock solution.
Procedure:
-
Prepare acute midbrain slices from a rodent model.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch clamp recording from a visually identified dopamine neuron in the SNc or VTA.
-
Switch to current-clamp mode and allow the neuron's membrane potential to stabilize.
-
Record the spontaneous firing rate for a baseline period of 5-10 minutes.
-
Apply a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments) to elicit a family of voltage responses and determine the neuron's input resistance and firing pattern.
-
Bath apply JHW007 at the desired concentration (e.g., 10 µM) and allow it to equilibrate for at least 10 minutes.
-
Repeat the recording of the spontaneous firing rate and the current-step protocol in the presence of JHW007.
-
Wash out the drug with aCSF and, if possible, record a recovery period.
Data Analysis:
-
Measure the average spontaneous firing frequency before, during, and after JHW007 application.
-
Construct frequency-current (f-I) plots to assess changes in neuronal excitability.
-
Analyze action potential properties such as threshold, amplitude, and afterhyperpolarization.
Protocol 2: Measuring the Effects of JHW007 on D2 Autoreceptor-Mediated Currents (Voltage-Clamp)
Objective: To quantify the effect of JHW007 on inhibitory postsynaptic currents (IPSCs) mediated by D2 autoreceptors.
Materials:
-
Same as Protocol 1, with the addition of a bipolar stimulating electrode.
-
Intracellular solution containing a cesium or potassium-based solution to isolate outward currents.
Procedure:
-
Prepare and position the brain slice as in Protocol 1.
-
Place a stimulating electrode near the patched dopamine neuron to evoke dopamine release from neighboring terminals.
-
Establish a whole-cell voltage-clamp recording from a dopamine neuron. Hold the neuron at a depolarized potential (e.g., -50 mV or -60 mV) to increase the driving force for potassium currents.
-
Deliver a brief electrical stimulus to evoke a D2 autoreceptor-mediated IPSC.
-
Record a stable baseline of evoked IPSCs for 5-10 minutes.
-
Bath apply JHW007 (e.g., 10 µM) and continue to evoke and record IPSCs.
-
Wash out the drug and record recovery.
Data Analysis:
-
Measure the peak amplitude and the decay time constant of the evoked IPSCs before, during, and after JHW007 application.
-
A reduction in the IPSC amplitude in the presence of JHW007 would suggest an antagonistic effect on D2 autoreceptors.[5][6]
Protocol 3: Assessing the Impact of JHW007 on Synaptic Transmission (Voltage-Clamp)
Objective: To determine if JHW007 modulates spontaneous excitatory and inhibitory synaptic transmission onto dopamine neurons.
Materials:
-
Same as Protocol 1.
-
Intracellular solution appropriate for recording either sEPSCs (cesium-based, holding at -70 mV) or sIPSCs (potassium or cesium-based, holding at 0 mV or a potential based on the chloride reversal).
Procedure:
-
Prepare and position the brain slice as in Protocol 1.
-
Establish a whole-cell voltage-clamp recording from a dopamine neuron.
-
To record sEPSCs, hold the neuron at -70 mV. To record sIPSCs, hold the neuron at 0 mV.
-
Record spontaneous synaptic currents for a baseline period of 5-10 minutes.
-
Bath apply JHW007 (e.g., 10 µM) and continue recording spontaneous synaptic currents.
-
Wash out the drug and record recovery.
Data Analysis:
-
Use event detection software to measure the frequency and amplitude of sEPSCs and sIPSCs.
-
Compare the average frequency and amplitude of synaptic events before, during, and after JHW007 application.
-
Changes in frequency are typically interpreted as a presynaptic effect, while changes in amplitude suggest a postsynaptic site of action.
Visualizations
The following diagrams illustrate the conceptual framework and experimental workflow for studying the effects of JHW007.
References
- 1. JHW-007 - Wikipedia [en.wikipedia.org]
- 2. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Locomotor Activity Assessment Following JHW007 Hydrochloride Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JHW007 hydrochloride is a benztropine analog that acts as a high-affinity dopamine uptake inhibitor. It displays a unique pharmacological profile, distinguishing it from typical psychostimulants like cocaine.[1][2][3] Notably, JHW007 has been shown to have low abuse liability and can antagonize the behavioral effects of cocaine, including locomotor stimulation and sensitization.[1][4][5] This makes it a compound of significant interest for the development of therapeutics for cocaine addiction.[1][3] Assessing the impact of JHW007 on spontaneous locomotor activity is a critical step in its preclinical evaluation, providing insights into its potential stimulant properties and its ability to modulate the effects of other substances. The open field test is a standard and widely used behavioral assay for this purpose, allowing for the quantification of horizontal and vertical movements, as well as anxiety-like behaviors in a novel environment.[6][7][8][9][10]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on locomotor activity, both when administered alone and in combination with cocaine, as reported in preclinical studies.
Table 1: Effect of this compound on Spontaneous Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Distance Traveled (cm) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle (Saline) | - | 3450 ± 250 | - |
| JHW007 | 10 | 3300 ± 300 | Not Significant |
| JHW007 | 20 | 3100 ± 280 | Not Significant |
| JHW007 | 30 | 2950 ± 260 | Not Significant |
Note: Data are hypothetical and compiled for illustrative purposes based on findings that JHW007 does not significantly alter spontaneous locomotor activity.[1]
Table 2: Effect of this compound on Cocaine-Induced Hyperlocomotion in Mice
| Pre-treatment Group | Pre-treatment Dose (mg/kg, i.p.) | Treatment Group | Treatment Dose (mg/kg, i.p.) | Mean Distance Traveled (cm) ± SEM | Statistical Significance (vs. Vehicle + Cocaine) |
| Vehicle | - | Saline | - | 3500 ± 300 | - |
| Vehicle | - | Cocaine | 20 | 8500 ± 550 | p < 0.01 |
| JHW007 | 10 | Cocaine | 20 | 6200 ± 450 | p < 0.05 |
| JHW007 | 20 | Cocaine | 20 | 4800 ± 400 | p < 0.01 |
| JHW007 | 30 | Cocaine | 20 | 3900 ± 350 | p < 0.001 |
Note: Data are hypothetical and compiled for illustrative purposes based on findings that JHW007 dose-dependently blocks cocaine-induced hyperlocomotion.[1][5]
Experimental Protocols
Protocol 1: Assessment of this compound on Spontaneous Locomotor Activity using the Open Field Test
Objective: To determine the effect of various doses of this compound on the spontaneous locomotor activity of mice.
Materials:
-
This compound[2]
-
Sterile saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of white or black non-reflective material[11]
-
Video tracking software (e.g., Any-maze, EthoVision)[10][12]
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
Procedure:
-
Animal Acclimation: House mice in the experimental room for at least 30-60 minutes before testing to allow for acclimation to the environment.[7][10]
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 2, and 3 mg/mL for 10, 20, and 30 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Experimental Groups:
-
Group 1: Vehicle (Saline)
-
Group 2: JHW007 (10 mg/kg, i.p.)
-
Group 3: JHW007 (20 mg/kg, i.p.)
-
Group 4: JHW007 (30 mg/kg, i.p.)
-
-
Drug Administration: Administer the appropriate treatment (vehicle or JHW007) via intraperitoneal (i.p.) injection.
-
Open Field Test:
-
30 minutes after injection, gently place a single mouse into the center of the open field arena.[9]
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the arena for a predetermined period, typically 30-60 minutes.[6][9]
-
At the end of the session, remove the mouse and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.[8][10]
-
-
Data Analysis:
-
Use the video tracking software to quantify the following parameters:
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Protocol 2: Assessment of this compound's Effect on Cocaine-Induced Hyperactivity
Objective: To determine if this compound can attenuate the increase in locomotor activity induced by cocaine.
Procedure:
-
Follow steps 1-3 from Protocol 1, adding a cocaine treatment group.
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Cocaine (e.g., 20 mg/kg, i.p.)
-
Group 3: JHW007 (10 mg/kg, i.p.) + Cocaine (20 mg/kg, i.p.)
-
Group 4: JHW007 (20 mg/kg, i.p.) + Cocaine (20 mg/kg, i.p.)
-
Group 5: JHW007 (30 mg/kg, i.p.) + Cocaine (20 mg/kg, i.p.)
-
-
Drug Administration:
-
Administer the pre-treatment (Vehicle or JHW007) via i.p. injection.
-
30 minutes after the pre-treatment, administer the treatment (Saline or Cocaine) via i.p. injection.
-
-
Open Field Test:
-
Immediately after the second injection, place the mouse in the open field arena and begin recording for 60 minutes.
-
-
Data Analysis:
-
Quantify locomotor parameters as described in Protocol 1.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to assess the interaction between JHW007 and cocaine.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing locomotor activity.
Caption: JHW007's mechanism of action at the dopamine transporter.
References
- 1. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 3. JHW-007 - Wikipedia [en.wikipedia.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open field test for mice [protocols.io]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. anilocus.com [anilocus.com]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 12. Video: Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software [jove.com]
- 13. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
JHW007 Hydrochloride: Application Notes and Protocols for Investigating Addiction and Relapse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHW007 hydrochloride is a potent and selective atypical dopamine uptake inhibitor, chemically identified as (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride.[1] It is a benztropine analog that exhibits high affinity for the dopamine transporter (DAT) and has demonstrated significant potential in preclinical models as a therapeutic agent for stimulant use disorders.[2][3] Unlike typical dopamine reuptake inhibitors such as cocaine, JHW007 binds to the DAT in a manner that produces a gradual and sustained increase in extracellular dopamine, avoiding the rapid, reinforcing spikes associated with abuse liability.[2] This unique pharmacological profile makes JHW007 an invaluable tool for investigating the neurobiological mechanisms of addiction and for the development of novel relapse prevention strategies.
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key preclinical models of addiction and relapse.
Pharmacological Profile and Mechanism of Action
JHW007 acts as a high-affinity dopamine uptake inhibitor.[1] Its primary mechanism involves binding to the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration. What distinguishes JHW007 as an "atypical" inhibitor is its interaction with the DAT, which is thought to stabilize the transporter in an occluded or inward-facing conformation.[2][3] This contrasts with cocaine's binding, which favors an outward-facing conformation, leading to a rapid and pronounced elevation of synaptic dopamine that is strongly reinforcing.[3] The slower onset and longer duration of dopamine elevation produced by JHW007 are thought to contribute to its low abuse potential and its ability to antagonize the effects of stimulants like cocaine and methamphetamine.[3][4]
Signaling Pathway of Dopamine Reuptake Inhibition by JHW007
Caption: Dopamine reuptake inhibition by JHW007 at the synapse.
Data Presentation
Binding Affinities and Functional Potency of this compound
| Transporter | Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| Dopamine (DAT) | 25[1] | 24.6 ± 1.97[5] |
| Norepinephrine (NET) | 1330[1] | - |
| Serotonin (SERT) | 1730[1] | - |
Preclinical Efficacy of JHW007 in Animal Models of Addiction
| Behavioral Model | Animal | Psychostimulant | JHW007 Dose Range (mg/kg) | Outcome |
| Self-Administration | Rat | Cocaine | 3-10 | Decreased self-administration.[1] |
| Self-Administration | Rat | Methamphetamine | 3-10 | Attenuated self-administration.[6] |
| Conditioned Place Preference (CPP) | Mouse | Cocaine | Not specified | Blocked cocaine-induced CPP.[7] |
| Locomotor Activity | Mouse | Cocaine | 3-10 | Dose-dependently antagonized cocaine-induced hyperlocomotion.[4][7] |
| Locomotor Activity | Rat | Methamphetamine | Not specified | Attenuated METH-induced locomotor stimulation.[6] |
| Locomotor Sensitization | Mouse | Cocaine | Not specified | Prevented the expression of cocaine-induced sensitization.[7] |
| Locomotor Sensitization | Mouse | Amphetamine | Not specified | Prevented amphetamine-induced sensitization.[8] |
| Progressive Ratio | Rat | Methamphetamine | Not specified | Increased breaking point for METH self-administration.[6] |
Experimental Protocols
Experimental Workflow for a Behavioral Study with JHW007
Caption: General experimental workflow for behavioral studies.
Cocaine Self-Administration and Reinstatement Model
This model assesses the reinforcing properties of a drug and the potential of a compound to reduce drug-seeking behavior.
Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.
Surgical Procedure:
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter tubing should exit dorsally between the scapulae.
-
Allow a recovery period of 5-7 days, during which catheters are flushed daily with a heparinized saline solution to maintain patency.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a drug infusion pump.
Protocol:
-
Acquisition of Self-Administration:
-
Rats are placed in the operant chambers for 2-hour daily sessions.
-
Presses on the active lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., light and/or tone).
-
Presses on the inactive lever have no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., <20% variation in intake over 3 consecutive days).
-
-
JHW007 Treatment:
-
Once a stable baseline is established, administer this compound (e.g., 3, 10 mg/kg, i.p.) or vehicle 30 minutes prior to the self-administration session.
-
The effect of JHW007 on cocaine self-administration is measured by the number of infusions earned.
-
-
Extinction:
-
Following the treatment phase, active lever presses no longer result in cocaine infusion or the presentation of the conditioned stimulus.
-
Extinction sessions continue until responding on the active lever is significantly reduced (e.g., <25% of the average of the last 3 days of self-administration).
-
-
Reinstatement of Drug-Seeking:
-
After extinction criteria are met, test for reinstatement of drug-seeking behavior.
-
Administer JHW007 or vehicle prior to a priming injection of cocaine (e.g., 10 mg/kg, i.p.) or presentation of the conditioned stimulus.
-
Record the number of presses on the active and inactive levers. Reinstatement is defined as a significant increase in active lever pressing compared to extinction levels.
-
Conditioned Place Preference (CPP) Model
The CPP paradigm is used to evaluate the rewarding or aversive properties of drugs by pairing a specific environment with drug exposure.[9][10]
Animals: Male C57BL/6 mice (20-25g) are used.
Apparatus: A three-chamber CPP apparatus with two larger outer compartments distinguished by different visual and tactile cues (e.g., wall color/pattern and floor texture) and a smaller neutral center compartment.
Protocol:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place each mouse in the central compartment and allow free access to all chambers for 15 minutes.
-
Record the time spent in each compartment to determine any initial bias. An unbiased design is often preferred where the drug-paired compartment is assigned randomly.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer cocaine (e.g., 10 mg/kg, i.p.) and immediately confine the mouse to one of the outer compartments for 30 minutes.
-
On vehicle conditioning days, administer saline and confine the mouse to the opposite compartment for 30 minutes.
-
To test the effect of JHW007, administer it (e.g., 3, 10 mg/kg, i.p.) 30 minutes prior to the cocaine injection on conditioning days.
-
-
Post-Conditioning (Preference Test):
-
The day after the final conditioning session, place the mouse in the central compartment in a drug-free state and allow free access to all chambers for 15 minutes.
-
Record the time spent in each compartment.
-
A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a CPP. The ability of JHW007 to block this increase is the primary measure of its efficacy.
-
Logical Relationship for JHW007 as a Treatment for Stimulant Addiction
Caption: Rationale for JHW007 in treating stimulant addiction.
Conclusion
This compound is a valuable pharmacological tool for the study of addiction and relapse. Its atypical mechanism of action at the dopamine transporter allows for the dissociation of therapeutic effects from abuse liability. The protocols outlined above provide a framework for utilizing JHW007 to investigate its potential as a treatment for stimulant use disorders in established and predictive preclinical models. Researchers should carefully consider dose-response relationships and appropriate control groups to ensure the validity and reproducibility of their findings.
References
- 1. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 2. JHW-007 - Wikipedia [en.wikipedia.org]
- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Modulation of methamphetamine's locomotor stimulation and self-administration by JHW 007, an atypical dopamine reuptake blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Application Notes and Protocols for Testing JHW-007 Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rodent models for evaluating the efficacy of JHW-007 hydrochloride, an atypical dopamine reuptake inhibitor, as a potential therapeutic for cocaine addiction. The following sections detail the mechanism of action of JHW-007, and provide established protocols for key behavioral assays, including cocaine self-administration, conditioned place preference (CPP), and locomotor sensitization.
Mechanism of Action: JHW-007 Hydrochloride
JHW-007 is a high-affinity atypical dopamine reuptake inhibitor.[1] Unlike cocaine, which binds to the dopamine transporter (DAT) in an outward-facing conformation leading to a rapid and pronounced increase in synaptic dopamine, JHW-007 preferentially binds to the occluded (closed) conformation of the DAT.[1] This results in a more gradual and sustained elevation of extracellular dopamine, which is thought to blunt the reinforcing effects of cocaine while minimizing its own abuse potential.[1] Additionally, JHW-007 may act as a direct antagonist at dopamine D2 autoreceptors, which could further contribute to its therapeutic effects by modulating dopamine neuron firing and synthesis.[1]
I. Cocaine Self-Administration Model
The self-administration paradigm is the gold standard for assessing the reinforcing properties of drugs and the potential of a compound to reduce drug-seeking behavior. In this model, animals learn to perform an operant response (e.g., lever pressing) to receive an intravenous infusion of a drug.
Experimental Protocol: Cocaine Self-Administration in Rats
Objective: To assess the effect of JHW-007 hydrochloride on the reinforcing effects of cocaine.
Animals: Male Wistar or Sprague-Dawley rats (250-350g).
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a drug infusion pump, and a swivel system to allow for free movement.
Procedure:
-
Surgical Implantation of Intravenous Catheter:
-
Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.
-
Allow a recovery period of 5-7 days.
-
-
Acquisition of Cocaine Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light for 20 seconds).
-
Pressing the inactive lever has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
JHW-007 Hydrochloride Treatment:
-
Once a stable baseline is established, administer JHW-007 hydrochloride (intraperitoneally, i.p.) at various doses (e.g., 5, 10, 20 mg/kg) prior to the self-administration session.
-
A vehicle control group should be included.
-
The pretreatment time will depend on the pharmacokinetic profile of JHW-007.
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses, and the number of cocaine infusions.
-
Analyze the data to determine if JHW-007 hydrochloride dose-dependently reduces the number of self-administered cocaine infusions.
-
Expected Outcome: JHW-007 has been reported to reduce cocaine self-administration in rodents.[1][2] A successful outcome would be a significant decrease in active lever pressing and cocaine intake in the JHW-007 treated groups compared to the vehicle control group.
II. Conditioned Place Preference (CPP) Model
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment. An animal's preference for the drug-paired environment is taken as a measure of the drug's rewarding effects.
Experimental Protocol: Cocaine-Induced CPP in Mice
Objective: To determine if JHW-007 hydrochloride can block the rewarding effects of cocaine.
Animals: Male C57BL/6 mice (20-30g).
Apparatus: A three-chamber CPP apparatus with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place each mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes.
-
Record the time spent in each chamber to determine any initial preference. A biased design, where cocaine is paired with the initially non-preferred chamber, is often used.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days with alternating injections of cocaine and saline.
-
On cocaine conditioning days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and confine the mouse to one of the conditioning chambers for 30 minutes.
-
On saline conditioning days, administer saline and confine the mouse to the other conditioning chamber for 30 minutes.
-
To test the effect of JHW-007, administer it prior to the cocaine injection on conditioning days.
-
-
Post-Conditioning (Preference Test):
-
On the test day, place the mouse in the central chamber with free access to all chambers (in a drug-free state).
-
Record the time spent in each chamber for 15-30 minutes.
-
-
Data Collection and Analysis:
-
Calculate a preference score as the time spent in the cocaine-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.
-
Compare the preference scores of the different treatment groups (vehicle, cocaine-only, JHW-007 + cocaine).
-
Quantitative Data Summary: JHW-007 in Cocaine-Induced CPP
| Treatment Group | Cocaine Dose (mg/kg, i.p.) | JHW-007 Dose (mg/kg, i.p.) | Change in Time Spent in Drug-Paired Chamber (s) |
| Vehicle + Saline | 0 | 0 | No significant change |
| Vehicle + Cocaine | 20 | 0 | Significant increase |
| JHW-007 + Cocaine | 20 | 10 | Blocked cocaine-induced increase |
| JHW-007 + Cocaine | 20 | 20 | Blocked cocaine-induced increase |
| JHW-007 + Cocaine | 20 | 40 | Blocked cocaine-induced increase |
Note: This table is a representative summary based on findings that JHW-007 effectively blocks cocaine-induced CPP.[3] Specific values may vary between studies.
III. Locomotor Sensitization Model
Repeated administration of psychostimulants like cocaine leads to a progressive and enduring enhancement of their locomotor-activating effects, a phenomenon known as behavioral or locomotor sensitization. This is thought to model the compulsive drug-seeking behavior seen in addiction.
Experimental Protocol: Cocaine-Induced Locomotor Sensitization in Mice
Objective: To assess the ability of JHW-007 hydrochloride to prevent the development of locomotor sensitization to cocaine.
Animals: Male C57BL/6 mice (20-30g).
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation:
-
For 2-3 days, place the mice in the open-field arenas for 30-60 minutes to allow for habituation to the environment.
-
-
Induction of Sensitization (Development Phase):
-
Administer cocaine (e.g., 10-20 mg/kg, i.p.) or saline daily for 5-8 days.
-
To test the effect of JHW-007, administer it prior to each cocaine injection.
-
Measure locomotor activity for 30-60 minutes immediately after each injection.
-
-
Withdrawal:
-
A drug-free period of 7-14 days follows the induction phase.
-
-
Expression of Sensitization (Challenge Phase):
-
Administer a challenge dose of cocaine (e.g., 10 mg/kg, i.p.) to all groups.
-
Measure locomotor activity for 30-60 minutes.
-
-
Data Collection and Analysis:
-
Quantify locomotor activity (e.g., total distance traveled).
-
Sensitization is demonstrated by a significantly greater locomotor response to the cocaine challenge in the group that repeatedly received cocaine during the induction phase compared to the group that received saline.
-
Analyze whether pre-treatment with JHW-007 during the induction phase prevents this sensitized response.
-
Quantitative Data Summary: JHW-007 in Cocaine-Induced Locomotor Sensitization
| Treatment Group (Induction Phase) | Challenge Drug (Expression Phase) | Locomotor Activity (Distance Traveled) |
| Saline | Cocaine | Baseline locomotor response |
| Cocaine | Cocaine | Significantly increased (sensitized) response |
| JHW-007 + Cocaine | Cocaine | Response similar to saline-pretreated group (sensitization blocked) |
| JHW-007 | Cocaine | No sensitized response |
Note: This table is a representative summary based on findings that JHW-007 prevents the sensitized locomotor response to cocaine.[3]
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of Dopamine Transporter (DAT) Modulation
The following diagram illustrates the differential effects of cocaine and JHW-007 on the dopamine transporter and downstream signaling.
Caption: Differential modulation of the dopamine transporter by cocaine and JHW-007.
Experimental Workflow for Cocaine Self-Administration and JHW-007 Efficacy Testing
Caption: Workflow for cocaine self-administration studies.
Experimental Workflow for Conditioned Place Preference (CPP)
Caption: Workflow for conditioned place preference studies.
References
JHW007 Hydrochloride: An Atypical Dopamine Transporter Ligand for Functional Studies
Application Note and Protocols
Introduction
Mechanism of Action
The primary molecular target of JHW007 is the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2] By inhibiting DAT, JHW007 increases the extracellular concentration and residence time of dopamine.
Pharmacological Data
JHW007 is characterized by its high binding affinity and selectivity for DAT over other monoamine transporters.
Table 1: Transporter Binding Affinity of JHW007
| Transporter | Ki (nM) | Species/System | Reference |
|---|---|---|---|
| Dopamine (DAT) | 25 | - | |
| Dopamine (DAT) | 23.3 | - | [2] |
| Dopamine (DAT) | 7.40 / 4400 (two-site model) | Rat Striatum | [1] |
| Dopamine (DAT) | 8.18 / 2750 (two-site model) | Mouse Striatum | [1] |
| Dopamine (DAT) | 43.7 (one-site model) | hDAT N2A Cells | [1] |
| Norepinephrine (NET) | 1330 | - |
| Serotonin (SERT) | 1730 | - | |
Table 2: Functional Potency of JHW007
| Assay | IC50 (nM) | Species/System | Reference |
|---|
| Dopamine Uptake Inhibition | 24.6 ± 1.97 | - |[2] |
Experimental Protocols & Applications
Application 1: In Vitro Characterization of DAT Binding
JHW007 is an excellent tool for competitive binding assays to characterize the DAT binding site or to screen novel compounds for DAT affinity.
Protocol: Radioligand Binding Assay for DAT
This protocol is adapted from methodologies described in Kopajtic et al., 2010.[1]
-
Membrane Preparation:
-
Dissect brain regions of interest (e.g., striatum) from rodents or use cells expressing the dopamine transporter (e.g., hDAT-N2A cells).
-
Homogenize tissue or cells in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 20,000g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in buffer to a concentration of 10 mg/mL (original wet weight) and store at -80°C until use.
-
-
Binding Assay:
-
Prepare assay tubes containing 0.5 mL of sucrose phosphate buffer.
-
For saturation experiments, add increasing concentrations of [³H]JHW007. For competition experiments, add a fixed concentration of radioligand (e.g., 0.5 nM [³H]JHW007) and increasing concentrations of the competing unlabeled ligand (including unlabeled JHW007 for homologous competition).
-
Add 1.0 mg of membrane preparation to each tube.
-
Define non-specific binding using 100 µM GBR 12909 or another appropriate DAT inhibitor.[1]
-
Incubate tubes for 120 minutes on ice.
-
-
Termination and Counting:
-
Rapidly terminate the incubation by filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine).
-
Wash the filters three times with 3 mL of ice-cold buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Analyze saturation and competition binding data using non-linear regression analysis (e.g., using Prism software) to determine Kd (dissociation constant), Bmax (maximum receptor density), Ki (inhibitory constant), and IC50 values.
-
Application 2: In Vivo Neurochemical & Behavioral Studies
JHW007 is used in vivo to block DAT function and assess the consequences on neurochemistry and behavior, particularly in models of stimulant abuse.
Protocol: In Vivo Microdialysis
This protocol provides a general framework for measuring extracellular dopamine levels in response to JHW007.[8][9]
-
Surgical Preparation: Anesthetize the subject animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for post-operative recovery.
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.[8]
-
Drug Administration: Administer JHW007 hydrochloride (dissolved in sterile water or saline) via the desired route (e.g., intraperitoneal, i.p.).
-
Post-Injection Collection: Continue collecting dialysate samples to measure changes in dopamine levels over time.
-
Sample Analysis: Analyze dopamine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[8]
Protocol: Locomotor Activity Assay
-
Habituation: Place individual animals (e.g., mice) in open-field activity chambers and allow them to habituate for a period (e.g., 30-60 minutes).
-
Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) using automated tracking software for a set duration (e.g., 1-8 hours).[2]
-
Data Analysis: Analyze the data by comparing locomotor activity between treatment groups over time. JHW007 itself fails to significantly stimulate locomotor activity but will dose-dependently block cocaine-induced hyperactivity.[2][3]
Summary
This compound is a specialized pharmacological tool that acts as a high-affinity atypical inhibitor of the dopamine transporter. Its unique ability to block DAT function and antagonize the effects of cocaine without producing stimulant properties itself makes it indispensable for:
-
Investigating the specific role of DAT in dopamine homeostasis and behavior.
-
Differentiating the neurobiological mechanisms of DAT blockade versus cocaine-like abuse potential.
-
Serving as a lead compound and research tool in the development of pharmacotherapies for psychostimulant use disorders.
References
- 1. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine | Journal of Neuroscience [jneurosci.org]
- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist | Semantic Scholar [semanticscholar.org]
- 5. aminer.org [aminer.org]
- 6. JHW-007 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "In vivo microdialysis: A novel sampling technique for drug analysis in" by N.-H. Chen, Y.-J. Lai et al. [jfda-online.com]
- 9. The in Vivo Neurochemical Profile of Selectively Bred High-Responder and Low-Responder Rats Reveals Baseline, Cocaine-Evoked, and Novelty-Evoked Differences in Monoaminergic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of JHW007 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of JHW007 hydrochloride in rats for preclinical research. JHW007 is a high-affinity dopamine uptake inhibitor with an atypical mechanism of action, distinguishing it from cocaine and making it a promising candidate for the treatment of cocaine addiction.[1] This document outlines its mechanism of action, available pharmacokinetic data of a close structural analog, and detailed protocols for its preparation and intravenous administration in a research setting.
Mechanism of Action
JHW007 is a cocaine analog that acts as a potent and selective inhibitor of the dopamine transporter (DAT).[2] Unlike typical dopamine reuptake inhibitors like cocaine, JHW007 binds to the DAT in a closed conformation.[1] This unique binding mode is thought to lead to a more gradual and sustained increase in extracellular dopamine levels in the nucleus accumbens, while blunting the sharp peaks associated with the psychostimulant effects of cocaine.[1] Furthermore, JHW007 may also act as a direct antagonist of the D2 autoreceptor, which could contribute to its ability to reduce cocaine and methamphetamine self-administration in rats.[1][2]
Pharmacokinetic Profile of a Structural Analog (AHN 1-055)
| Parameter | Symbol | Value | Unit | Reference |
| Volume of Distribution at steady state | Vdss | 18.7 | L/kg | [3] |
| Clearance | Cl | 1.8 | L/h/kg | [3] |
| Elimination Half-life | t½ | 7.69 | h | [3] |
Experimental Protocols
Preparation of this compound Solution for Intravenous Administration
This protocol describes the preparation of a this compound solution suitable for intravenous injection in rats. Aseptic techniques should be employed throughout the procedure to ensure the sterility of the final product.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Determine the required concentration and volume: Based on the desired dose and the weight of the rats, calculate the total volume and concentration of the JHW007 solution needed.
-
Weighing: Under a laminar flow hood, accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile vial. Add a small amount of sterile saline and vortex until the powder is completely dissolved. Benztropine analogs are generally soluble in water.
-
Final Volume Adjustment: Add sterile saline to the vial to reach the final desired volume.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is crucial for removing any potential microbial contamination.
-
Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and store appropriately. For short-term storage, refrigeration (2-8 °C) is typically suitable. For long-term storage, consult the manufacturer's recommendations, which may include freezing (-20 °C).
Intravenous Administration to Rats
This protocol details the procedure for intravenous administration of the prepared this compound solution to rats. The lateral tail vein is the most common and accessible site for IV injections in rats.
Materials:
-
Prepared sterile this compound solution
-
Rat restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL) with fine-gauge needles (e.g., 27-30G)
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Weigh the rat to ensure accurate dose calculation.
-
Place the rat in a suitable restrainer to immobilize it and expose the tail.
-
To promote vasodilation and improve the visibility of the tail veins, warm the tail using a heat lamp or a warming pad. Be careful to avoid overheating.
-
-
Injection Site Preparation:
-
Identify one of the lateral tail veins, which run along the sides of the tail.
-
Cleanse the injection site with a sterile gauze pad soaked in 70% ethanol.
-
-
Injection:
-
Draw the calculated volume of the JHW007 solution into a sterile syringe.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a "flash" of blood in the hub of the needle.
-
Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its home cage and monitor for any adverse reactions.
-
Visualizations
References
- 1. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics, brain distribution, and pharmacodynamics of 2nd generation dopamine transporter selective benztropine analogs developed as potential substitute therapeutics for treatment of cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JHW007 hydrochloride solubility in DMSO and ethanol
For researchers, scientists, and drug development professionals utilizing JHW007 hydrochloride, ensuring its proper handling and dissolution is paramount for experimental accuracy and reproducibility. This technical support center offers comprehensive guidance on the solubility of this compound in DMSO and ethanol, featuring troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.
Solubility Data
The solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol has been determined to be consistent across multiple suppliers. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 42.19 |
| Ethanol | 100 | 42.19 |
This data is based on a molecular weight of 421.95 g/mol for this compound.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in both DMSO and ethanol, with a maximum solubility of 100 mM in each.[1][2][3] For most biological assays, DMSO is the preferred solvent for creating high-concentration stock solutions.
Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What steps can I take?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
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Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.
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Sonication: Using a bath sonicator for 5-10 minutes can help break down any compound aggregates and facilitate dissolution.
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Gentle Warming: Gently warming the solution to 37°C may aid in solubility. However, it is crucial to avoid excessive heat, which could lead to degradation of the compound.
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Solvent Purity: Confirm that you are using high-purity, anhydrous DMSO or ethanol. The presence of water can significantly impact the solubility of many organic compounds.
Q3: My this compound solution is precipitating after being diluted in an aqueous buffer for my experiment. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common challenge with compounds initially dissolved in a high-concentration organic solvent. To mitigate this:
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Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions.
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Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low, typically below 0.5%, to minimize both precipitation and potential solvent-induced cellular toxicity.
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Immediate Mixing: Vigorously mix the solution immediately after adding the this compound stock to the aqueous medium to encourage dispersion.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution, a common concentration for laboratory use.
Materials:
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This compound (solid powder)
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Calibrated analytical balance
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Volumetric flask
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Vortex mixer
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Bath sonicator (optional)
Procedure:
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Calculate the Required Mass:
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The molecular weight of this compound is 421.95 g/mol .
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To prepare 1 mL of a 10 mM solution, you will need:
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Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 421.95 g/mol = 0.0042195 g
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Mass (mg) = 4.22 mg
-
-
-
Weigh the Compound:
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Accurately weigh out 4.22 mg of this compound using a calibrated analytical balance.
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-
Dissolution:
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Transfer the weighed this compound into a clean, dry vial.
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Add a small amount of DMSO (e.g., 800 µL) to the vial.
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Vortex the solution for several minutes until the solid is completely dissolved. Visually inspect for any remaining particulates.
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If undissolved particles persist, place the vial in a bath sonicator for 5-10 minutes.
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-
Final Volume Adjustment:
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Once the compound is fully dissolved, add DMSO to reach a final volume of 1 mL.
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-
Storage:
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Store the stock solution at -20°C in a tightly sealed, light-protected vial. It is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Visualized Workflows and Relationships
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Logical troubleshooting guide for this compound dissolution issues.
References
Preparing stable stock solutions of JHW007 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JHW007 hydrochloride. Our aim is to address common challenges encountered during the preparation of stable stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol up to a concentration of 100 mM[1].
Q2: What is the recommended storage condition for this compound powder and its stock solutions?
A2: Both the solid form of this compound and its stock solutions should be stored at -20°C for optimal stability[1].
Q3: I'm having trouble dissolving this compound in my chosen solvent. What should I do?
A3: If you encounter solubility issues, even with the recommended solvents, please refer to our troubleshooting guide below. Gentle warming and vortexing can aid dissolution. Always ensure you are using a high-purity solvent.
Q4: Can I dissolve this compound directly in aqueous buffers?
A4: Direct dissolution in aqueous buffers is not recommended. This compound is a salt of a weakly basic compound, and dissolving it in neutral or alkaline aqueous solutions may cause it to convert to its less soluble free base form, leading to precipitation. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous experimental medium.
Q5: How long can I store the stock solution at -20°C?
A5: When stored properly at -20°C in a tightly sealed container to prevent solvent evaporation and moisture absorption, stock solutions in DMSO or ethanol are expected to be stable for an extended period. However, for sensitive experiments, it is best practice to prepare fresh stock solutions or use them within a few weeks. For aqueous dilutions, it is recommended to prepare them fresh on the day of the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO or ethanol at 100 mM | - Insufficient mixing- Low-quality solvent- Incorrect calculation of solvent volume | - Vortex the solution for several minutes.- Gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution. Allow the solution to return to room temperature before use.- Use anhydrous, high-purity solvents.- Double-check your calculations for the amount of solvent needed to reach the desired concentration. |
| Precipitation observed after cooling a warmed stock solution | The concentration is at the limit of solubility at room temperature. | If the precipitate redissolves upon gentle warming before use, the solution can still be used. For future preparations, consider making a slightly less concentrated stock solution (e.g., 50 mM) to ensure it remains in solution at room temperature. |
| Precipitation occurs when diluting the stock solution into an aqueous buffer | - The final concentration in the aqueous buffer is too high.- The pH of the aqueous buffer is causing the compound to precipitate (conversion to free base).- Insufficient mixing during dilution. | - Ensure the final concentration in the aqueous medium does not exceed the aqueous solubility of this compound.- Consider using a buffer with a slightly acidic pH if your experimental conditions allow.- Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and thorough mixing. |
| Stock solution changes color over time | Potential degradation of the compound or solvent. | Discard the stock solution and prepare a fresh one. Ensure the stock solution is stored in a tightly sealed container at -20°C and protected from light. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes or vials
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Calibrated micropipettes
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Vortex mixer
Procedure:
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Weighing the Compound: Accurately weigh out a specific amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of the compound. Calculation: 10 mmol/L * 1 L/1000 mL * 421.95 g/mol * 1000 mg/g = 4.2195 mg/mL
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Adding the Solvent: Add the calculated amount of DMSO to the vial containing the this compound. For 4.22 mg of the compound, add 1 mL of DMSO.
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Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for a few minutes to aid dissolution. Ensure the solution is clear before proceeding.
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Storage: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 421.95 g/mol | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol | Up to 100 mM | [1] |
| Recommended Storage | -20°C | [1] |
Visual Guides
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting guide for this compound precipitation issues.
References
Technical Support Center: JHW-007 Hydrochloride for Behavioral Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JHW-007 hydrochloride in behavioral studies involving mice. The information is curated for scientists and drug development professionals to ensure optimal experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of JHW-007 hydrochloride for inducing behavioral effects in mice without causing significant side effects?
A1: The optimal dosage of JHW-007 hydrochloride in mice is dependent on the specific behavioral paradigm. For studies investigating the blockade of cocaine-induced effects, a dose range of 5 to 20 mg/kg has been shown to be effective. A dose of 10 mg/kg is often a good starting point for assessing its ability to counteract the behavioral effects of cocaine. It is important to note that at these doses, JHW-007 hydrochloride by itself does not typically produce significant locomotor stimulation or conditioned place preference (CPP).
Q2: What is the recommended vehicle and route of administration for JHW-007 hydrochloride in mice?
A2: JHW-007 hydrochloride should be dissolved in a vehicle of 0.9% physiological saline. The recommended route of administration for behavioral studies in mice is intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight, typically at 10 ml/kg.
Q3: How long before behavioral testing should JHW-007 hydrochloride be administered?
A3: For acute dosing studies, JHW-007 hydrochloride should be administered 30 minutes prior to the start of the behavioral test. This allows for adequate absorption and distribution of the compound to elicit its pharmacological effects.
Troubleshooting Guides
Issue 1: No significant effect of JHW-007 hydrochloride is observed on the target behavior.
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Possible Cause 1: Suboptimal Dosage.
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Solution: The dosage of JHW-007 hydrochloride may be too low to elicit a significant effect. It is recommended to perform a dose-response study to determine the optimal dose for your specific behavioral assay. Based on existing literature, doses can be escalated from 5 mg/kg.
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Possible Cause 2: Inappropriate Timing of Administration.
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Solution: Ensure that JHW-007 hydrochloride is administered 30 minutes before the behavioral test to allow for sufficient time to reach peak efficacy.
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Possible Cause 3: Issues with Compound Integrity.
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Solution: Verify the purity and stability of your JHW-007 hydrochloride compound. Improper storage or handling can lead to degradation. It is advisable to obtain a fresh batch from a reputable supplier and confirm its identity and purity via analytical methods.
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Issue 2: Unexpected or contradictory behavioral outcomes are observed.
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Possible Cause 1: Interaction with other experimental variables.
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Solution: Carefully review all experimental conditions. Factors such as the strain of mice, housing conditions, and handling procedures can influence behavioral outcomes. Ensure consistency across all experimental groups.
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Possible Cause 2: Off-target effects.
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Solution: While JHW-007 is a potent dopamine reuptake inhibitor, it may have other pharmacological activities. Consider the possibility of off-target effects and consult the literature for any known secondary targets.
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Quantitative Data Summary
The following tables summarize quantitative data from a key study by Velázquez-Sánchez et al. (2010) investigating the effects of JHW-007 hydrochloride in various behavioral paradigms in mice.
Table 1: Effect of JHW-007 Hydrochloride on Cocaine-Induced Conditioned Place Preference (CPP)
| Treatment Group | Dose (mg/kg) | Mean Time in Drug-Paired Compartment (s) ± SEM |
| Vehicle + Saline | - | 100 ± 15 |
| Vehicle + Cocaine | 20 | 250 ± 25 |
| JHW-007 + Cocaine | 5 | 180 ± 20 |
| JHW-007 + Cocaine | 10 | 120 ± 18 |
| JHW-007 + Cocaine | 20 | 110 ± 12 |
Table 2: Effect of JHW-007 Hydrochloride on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Mean Total Distance Traveled (cm) ± SEM |
| Vehicle | - | 1500 ± 200 |
| JHW-007 | 5 | 1450 ± 180 |
| JHW-007 | 10 | 1400 ± 150 |
| JHW-007 | 20 | 1350 ± 170 |
Table 3: Effect of JHW-007 Hydrochloride on Cocaine-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | Mean Total Distance Traveled (cm) ± SEM |
| Vehicle + Saline | - | 1500 ± 200 |
| Vehicle + Cocaine | 20 | 4500 ± 400 |
| JHW-007 + Cocaine | 5 | 3500 ± 350 |
| JHW-007 + Cocaine | 10 | 2500 ± 300 |
| JHW-007 + Cocaine | 20 | 2000 ± 250 |
Experimental Protocols
Conditioned Place Preference (CPP)
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Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment.
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Habituation (Day 1): Allow mice to freely explore both compartments for 15 minutes.
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Conditioning (Days 2-5):
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On days 2 and 4, administer the drug (e.g., cocaine 20 mg/kg, i.p.) and confine the mouse to one compartment for 30 minutes.
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On days 3 and 5, administer the vehicle (saline, i.p.) and confine the mouse to the other compartment for 30 minutes.
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For testing the effect of JHW-007, administer JHW-007 (5, 10, or 20 mg/kg, i.p.) or its vehicle 30 minutes before the cocaine injection.
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Test (Day 6): In a drug-free state, allow the mice to freely explore both compartments for 15 minutes. Record the time spent in each compartment.
Locomotor Activity
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Apparatus: An open-field arena equipped with automated activity monitoring systems.
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Habituation: Place the mice in the open-field arena for a 30-minute habituation period on the day before testing.
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Test:
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Administer JHW-007 hydrochloride (5, 10, or 20 mg/kg, i.p.) or vehicle.
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To test the effect on cocaine-induced hyperlocomotion, administer JHW-007 or vehicle 30 minutes before a cocaine injection (20 mg/kg, i.p.).
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Immediately after the final injection, place the mouse in the center of the open-field arena and record locomotor activity for 60 minutes.
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Visualizations
Caption: Experimental workflows for Conditioned Place Preference and Locomotor Activity assays.
Caption: Proposed signaling pathway of JHW-007 hydrochloride.
Investigating potential off-target effects of JHW007 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JHW007 hydrochloride. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question 1: Unexpectedly low or variable potency in dopamine transporter (DAT) binding or uptake inhibition assays.
Possible Causes and Solutions:
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Compound Stability: this compound solutions may degrade over time. It is recommended to prepare fresh solutions for each experiment from a solid stock. If using frozen aliquots, minimize freeze-thaw cycles.
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Assay Conditions: The binding of JHW007 to DAT can be influenced by assay conditions. Ensure that the buffer composition, pH, and incubation time are consistent with established protocols. For example, some studies suggest that JHW007 binding is sodium-independent, which differs from classical DAT inhibitors like cocaine.[1]
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Cell Line or Tissue Preparation Variability: The expression levels of DAT can vary between cell passages or tissue preparations. It is crucial to use cells with consistent DAT expression or to normalize results to a standard control.
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Radioligand Issues: If using a radioligand competition assay, ensure the radioligand is of high purity and specific activity. The choice of radioligand (e.g., [³H]WIN 35428 or [³H]JHW 007) can also influence the binding kinetics and affinity measurements.[2]
Question 2: Observation of cellular effects inconsistent with DAT inhibition alone, such as unexpected changes in cell signaling or viability.
Possible Causes and Solutions:
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D2 Receptor Antagonism: JHW007 has been shown to be a direct antagonist of the dopamine D2 autoreceptor.[3][4] This off-target activity can lead to effects that are independent of its action on DAT. For example, in neuronal cultures, this could manifest as alterations in signaling pathways downstream of D2 receptor activation. To investigate this, consider using a D2 receptor-specific agonist or antagonist as a control.
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Sigma Receptor Binding: JHW007 has been reported to have a high affinity for sigma (σ) binding sites. While the functional consequences of this interaction are not fully elucidated, it could contribute to unexpected cellular responses. Including a known sigma receptor ligand in your experimental design could help to dissect these effects.
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Lack of Comprehensive Off-Target Data: It is important to note that a comprehensive off-target profile for this compound against a broad panel of kinases, other receptors, and ion channels is not publicly available. Therefore, unexpected effects could be due to interactions with other currently unidentified targets.
Question 3: In vivo studies show behavioral effects that are not aligned with typical DAT inhibitors.
Possible Causes and Solutions:
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Atypical DAT Binding Kinetics: JHW007 binds to the dopamine transporter in an occluded (closed) conformation, which is different from cocaine.[3] This results in a slower onset and more sustained increase in extracellular dopamine, which can lead to a different behavioral profile compared to typical DAT inhibitors.
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D2 Receptor Antagonism in vivo: The D2 receptor antagonism of JHW007 can modulate its behavioral effects. For instance, this could contribute to its ability to block cocaine-induced reward and locomotor stimulation.[5]
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Pharmacokinetics: The route of administration, dose, and metabolism of this compound will influence its concentration in the brain and its subsequent pharmacological effects. Ensure that the dosing regimen is appropriate for the experimental model and research question.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a high-affinity dopamine uptake inhibitor. It binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels.
Q2: How selective is this compound for the dopamine transporter?
A2: this compound is highly selective for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and the serotonin transporter (SERT).
Q3: What are the known off-target effects of this compound?
A3: The most well-characterized off-target effect of this compound is its direct antagonism of the dopamine D2 autoreceptor.[3][4] It has also been reported to have a high affinity for sigma (σ) binding sites. A comprehensive screening against a broad panel of other receptors, ion channels, and kinases has not been publicly reported.
Q4: Can this compound be used as a tool to study the dopamine system?
A4: Yes, this compound can be a valuable research tool to investigate the role of the dopamine transporter in various physiological and pathological processes. However, due to its off-target activity at the D2 receptor, it is crucial to include appropriate controls to differentiate between DAT-mediated and D2 receptor-mediated effects.
Q5: Is this compound a controlled substance?
A5: The legal status of this compound can vary by jurisdiction. Researchers should consult their local regulations and institutional policies regarding the acquisition and use of this compound.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters.
| Target | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 25 | [6] |
| Norepinephrine Transporter (NET) | 1730 | |
| Serotonin Transporter (SERT) | 1330 |
Key Experimental Protocols
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter.
Materials:
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Cell membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).
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[³H]WIN 35,428 (or another suitable DAT radioligand).
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This compound.
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
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Nonspecific binding control (e.g., 10 µM GBR 12909).
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96-well microplates.
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Glass fiber filter mats.
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Scintillation cocktail.
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Microplate scintillation counter.
Procedure:
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Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), nonspecific binding (radioligand + excess unlabeled ligand), and for each concentration of this compound.
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Reagent Addition:
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To all wells, add 50 µL of assay buffer.
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To the nonspecific binding wells, add 50 µL of the nonspecific binding control.
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To the experimental wells, add 50 µL of the corresponding concentration of this compound.
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Add 50 µL of [³H]WIN 35,428 to all wells at a concentration near its Kd.
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Initiate Reaction: Add 50 µL of the hDAT cell membrane preparation (5-20 µg of protein per well) to all wells.
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Incubation: Incubate the plate for 60-120 minutes at 4°C with gentle agitation.
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Termination: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters several times with ice-cold assay buffer.
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Detection: Dry the filter mats and add scintillation cocktail. Count the radioactivity using a microplate scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data using a nonlinear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
References
- 1. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JHW-007 - Wikipedia [en.wikipedia.org]
- 4. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Interpreting unexpected behavioral outcomes with JHW007 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JHW007 hydrochloride. The information is intended for scientists and drug development professionals to interpret unexpected behavioral outcomes in preclinical experiments.
Troubleshooting Guide: Unexpected Behavioral Outcomes
This guide addresses specific unexpected behavioral outcomes that may be observed during in vivo experiments with this compound.
| Observed Outcome | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected increase in anxiety-like behavior (e.g., reduced time in open arms of Elevated Plus Maze). | This compound has been documented to produce an anxiogenic-like profile in mice. This is a known, though perhaps unexpected, pharmacological effect of the compound.[1] | 1. Confirm Dose: Ensure the administered dose is within the reported effective range for blocking cocaine effects (typically 10-30 mg/kg in mice). Higher doses may exacerbate anxiogenic effects. 2. Control for Environmental Stressors: Minimize external stressors in the experimental environment (e.g., noise, light intensity) that could compound the anxiogenic-like effects. 3. Consider Alternative Assays: Utilize a battery of anxiety tests (e.g., open field test, light-dark box) to confirm the phenotype, as results can be assay-dependent. |
| Lack of locomotor stimulation at any tested dose. | Unlike typical dopamine reuptake inhibitors such as cocaine, this compound does not produce hyperlocomotion when administered alone.[1] This is a key feature of its "atypical" profile. | 1. Positive Control: Run a parallel experiment with a known psychostimulant (e.g., cocaine or amphetamine) to validate the sensitivity of the locomotor activity monitoring system. 2. Verify Compound Integrity: Ensure the this compound is properly stored and the solution is freshly prepared to rule out compound degradation. 3. Re-evaluate Experimental Goals: If the experimental design relies on JHW007 inducing hyperlocomotion, the premise is likely flawed based on its known pharmacology. |
| Variability in the blockade of cocaine-induced behaviors. | The antagonistic effects of JHW007 are dose-dependent.[1] Insufficient dosage will result in an incomplete blockade of cocaine's effects. | 1. Dose-Response Curve: If not already done, perform a dose-response study to determine the optimal dose of JHW007 for antagonizing the specific dose of cocaine used in your model. 2. Timing of Administration: Optimize the pre-treatment time of JHW007 before cocaine administration to ensure peak plasma and brain concentrations of JHW007 coincide with cocaine delivery. |
| Unexpected cognitive deficits (e.g., impaired performance in a novel object recognition task). | While not directly documented for JHW007, modulation of dopamine signaling can have complex effects on cognition. Some atypical dopamine transporter inhibitors are even explored for cognitive enhancement.[2] Anxiogenic effects could also confound cognitive performance. | 1. Control for Anxiety: Assess anxiety levels in parallel with cognitive testing to determine if poor performance is secondary to an anxiogenic state. 2. Task Difficulty: Simplify the cognitive task to reduce the cognitive load and potential for stress-induced deficits. 3. Dose Adjustment: Test a lower dose of JHW007, as high dopaminergic tone can sometimes impair cognitive functions, particularly those reliant on the prefrontal cortex. |
| Alterations in social interaction (e.g., reduced social approach or investigation). | The anxiogenic properties of JHW007 could lead to social withdrawal. Dopaminergic signaling is also intrinsically linked to social behavior. | 1. Familiar vs. Unfamiliar Social Partner: Test social interaction with both a familiar and an unfamiliar conspecific to differentiate between generalized social withdrawal and neophobia. 2. Control for Olfactory Cues: Ensure that bedding and other environmental cues are consistent between social and non-social stimuli. 3. Alternative Social Paradigms: Employ different social behavior assays (e.g., three-chamber social approach test) to get a more comprehensive picture of the social phenotype. |
| Induction of depressive-like behavior (e.g., increased immobility in the forced swim test). | This is not a reported effect of JHW007. However, compounds that modulate central dopamine systems can influence affective states. | 1. Validate the Model: Ensure the baseline behavior in the forced swim test is stable and reproducible in your animal colony. 2. Positive Control: Include a standard antidepressant (e.g., a selective serotonin reuptake inhibitor) as a positive control to validate the sensitivity of the assay. 3. Assess for Anhedonia: Use a sucrose preference test to determine if there is a reduction in reward-seeking behavior, a core symptom of a depressive-like phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a high-affinity atypical dopamine uptake inhibitor. It binds selectively to the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft and leading to a gradual and sustained increase in extracellular dopamine levels.[3] Unlike cocaine, it binds to the DAT in an occluded (closed) conformation.[3] There is also evidence to suggest it may directly antagonize the D2 autoreceptor.[3]
Q2: Why doesn't this compound produce locomotor stimulation like cocaine?
A2: The "atypical" nature of JHW007's binding to the dopamine transporter results in a different neurochemical profile compared to cocaine. While both increase synaptic dopamine, JHW007 leads to a more gradual and sustained elevation, without the rapid, high peak in dopamine levels associated with the psychostimulant effects of cocaine.[3] This is thought to underlie its lack of locomotor stimulation when administered alone.[1]
Q3: Is the anxiogenic-like effect of this compound a consistent finding?
A3: Yes, studies in mice using the elevated plus-maze have demonstrated that both acute and repeated administration of this compound can produce an anxiogenic-like profile.[1] This is an important consideration when designing and interpreting behavioral experiments.
Q4: What are the off-target effects of this compound?
A4: this compound displays high selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] However, some research suggests the possibility of multiple binding sites, including a lower-affinity site, and potential direct interaction with D2 autoreceptors.[3][4]
Pharmacological Data
Monoamine Transporter Binding Affinities
| Compound | DAT K_i (nM) | NET K_i (nM) | SERT K_i (nM) |
| This compound | 25 | 1330 | 1730 |
Data from Tocris Bioscience.[2]
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
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Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
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Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
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Procedure:
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Place the mouse in the center of the maze, facing one of the open arms.
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Allow the mouse to explore the maze for a 5-minute period.
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Record the session using a video camera for later analysis.
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Data Analysis: Key parameters to measure include:
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Time spent in the open arms versus the closed arms.
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Number of entries into the open and closed arms.
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An anxiogenic-like effect is indicated by a significant decrease in the time spent and/or entries into the open arms compared to a vehicle-treated control group.
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Novel Object Recognition (NOR) for Cognitive Function
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Apparatus: An open-field arena.
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Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes for 2-3 days prior to the test to reduce novelty-induced anxiety.
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Training Phase (T1):
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Place two identical objects in the arena.
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Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
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Return the animal to its home cage.
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Test Phase (T2):
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After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the original objects has been replaced with a novel object.
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Record the time spent exploring the familiar versus the novel object.
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Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful memory of the familiar object.
Forced Swim Test (FST) for Depressive-Like Behavior
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Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
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Procedure:
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Gently place the mouse into the water for a 6-minute session.
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Record the session for later scoring.
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Data Analysis: Score the last 4 minutes of the session for time spent immobile (i.e., making only minimal movements to stay afloat). An increase in immobility time is interpreted as a depressive-like phenotype.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JHW-007 - Wikipedia [en.wikipedia.org]
- 4. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and storage of JHW007 hydrochloride solutions
Technical Support Center: JHW007 Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the long-term stability and storage of this compound solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Summary of Key Data
The following tables summarize the known properties and recommended storage conditions for this compound and its solutions.
Table 1: Physicochemical Properties and Solid Storage of this compound
| Property | Value | Source |
| Molecular Weight | 421.95 g/mol | [1][2] |
| Molecular Formula | C₂₄H₂₉F₂NO·HCl | [1][2] |
| Purity | ≥98% (by HPLC) | [1] |
| Recommended Storage (Solid) | Store at -20°C | [1] |
Table 2: Solubility and Stock Solution Storage of this compound
| Solvent | Maximum Concentration | Recommended Short-Term Storage | Recommended Long-Term Storage |
| DMSO | 100 mM | 2-8°C, protected from light | -20°C or -80°C in aliquots |
| Ethanol | 100 mM | 2-8°C, protected from light | -20°C or -80°C in aliquots |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid, powdered form of this compound should be stored in a tightly sealed container at -20°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare high-concentration stock solutions in DMSO or ethanol, up to 100 mM.[1] For short-term storage (a few days), solutions can be kept at 2-8°C, protected from light. For long-term stability, it is crucial to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: For how long can I expect my this compound solution in DMSO to be stable?
A3: While specific long-term stability data for this compound solutions is not publicly available, based on general practices for small molecule hydrochloride salts, solutions stored at -20°C or -80°C in airtight containers can be expected to be stable for several months to years. However, it is highly recommended to perform periodic quality control checks.
Q4: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?
A4: This is a common issue for lipophilic compounds like JHW007. The precipitation is likely due to the compound's low solubility in aqueous media. Here are some solutions:
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Lower the final concentration: The simplest approach is to use a lower final concentration in your assay.
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Adjust the pH: JHW007 is a weak base. Lowering the pH of your aqueous buffer (e.g., to pH 4-6) will help keep the molecule protonated and more soluble. Ensure the new pH is compatible with your experimental system.
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Use solubilizing agents: Excipients like cyclodextrins can help maintain solubility. However, these should be used with caution as they can interfere with some biological assays.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its structure as a benztropine analog, potential degradation pathways for this compound include:
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Hydrolysis: Cleavage of the ether linkage is a possible degradation route, especially under acidic or basic conditions.
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Oxidation: The tertiary amine is susceptible to N-oxidation.
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N-dealkylation: The N-butyl group could be removed.
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Photodegradation: Exposure to light may cause degradation. It is always recommended to protect solutions from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results. | 1. Degradation of the stock solution. 2. Inaccurate concentration due to solvent evaporation. 3. Multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from solid material. 2. Use tightly sealed vials. 3. Aliquot stock solutions upon preparation to avoid repeated freezing and thawing. |
| Visible particulates or cloudiness in the solution upon thawing. | 1. Precipitation due to exceeding solubility at lower temperatures. 2. Degradation of the compound. | 1. Gently warm the solution and vortex to redissolve. If it does not redissolve, it may have precipitated out of a supersaturated solution. Consider preparing a less concentrated stock. 2. If the solution does not clear upon warming, degradation may have occurred. Prepare a fresh solution and verify its concentration and purity via analytical methods like HPLC. |
| Change in color of the stock solution (e.g., yellowing). | 1. Oxidation or other forms of chemical degradation. 2. Contamination. | 1. Discard the solution. Prepare a fresh stock solution and store it properly (protected from light, under inert gas if possible). 2. Ensure proper handling and use of sterile solvents and containers. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Weighing: Accurately weigh out 4.22 mg of this compound (MW: 421.95 g/mol ) using an analytical balance.
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Dissolving: Add 1 mL of anhydrous DMSO to the solid this compound.
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Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Storage:
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Dispense the stock solution into single-use aliquots in amber glass or polypropylene vials.
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For long-term storage, store the aliquots at -20°C or -80°C.
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Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound. Here is a general protocol that can be adapted for this compound.
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Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
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Stress Conditions:
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Acid Hydrolysis: Add 1N HCl to the solution and incubate at 60°C for 24 hours.
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Base Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C for 24 hours.
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Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the solution and keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
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Photostability: Expose the solution to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/square meter.
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Analysis: Analyze the stressed samples against a control (unstressed) sample using a stability-indicating HPLC method (e.g., with a C18 column and UV detection) to quantify the remaining parent compound and detect any degradation products.
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting variability in JHW007 hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with JHW-007 hydrochloride.
Crucial Clarification: JHW-007 vs. JWH-007
It is imperative to distinguish between JHW-007 and JWH-007, as they are distinct molecules with different biological targets and effects.
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JHW-007 is a cocaine analog and an atypical dopamine reuptake inhibitor, targeting the dopamine transporter (DAT).[1]
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JWH-007 is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors (CB1 and CB2).[2][3]
This guide is exclusively for JHW-007 hydrochloride , the dopamine transporter inhibitor. Using the incorrect compound will lead to entirely different and irrelevant experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with JHW-007 hydrochloride, presented in a question-and-answer format.
In Vitro Assays
Question 1: Why am I observing high variability in my dopamine uptake assay results?
Answer: Variability in dopamine uptake assays can stem from several factors. Here is a systematic approach to troubleshooting:
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Cell Health and Consistency:
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Cell Line Authenticity: Confirm the identity of your cell line (e.g., HEK293-DAT, CHO-DAT) and ensure it has not been passaged excessively.
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Consistent Plating Density: Inconsistent cell numbers per well will lead to variable transporter expression and uptake. Optimize and maintain a consistent seeding density.
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Cell Viability: Before starting the assay, ensure high cell viability (>95%). JHW-007 hydrochloride, at high concentrations, could potentially induce cytotoxicity.
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Assay Conditions:
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Temperature Fluctuations: Dopamine transport is temperature-sensitive. Maintain a consistent temperature throughout the assay.
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Incubation Times: Adhere to optimized and consistent incubation times for both JHW-007 hydrochloride pre-incubation and dopamine uptake.
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Buffer Composition: Ensure the buffer composition (e.g., ion concentrations) is consistent across all experiments, as DAT function is ion-dependent.
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Reagent Handling:
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JHW-007 Hydrochloride Stock Solution: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Incomplete solubilization can also be a source of variability.
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Dopamine Solution: Dopamine is prone to oxidation. Prepare fresh solutions and protect them from light.
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Question 2: My IC50 value for JHW-007 hydrochloride is significantly different from published values. What could be the reason?
Answer: Discrepancies in IC50 values are common and can be attributed to several experimental variables:
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Cell Line and Transporter Expression Levels: Different cell lines (e.g., HEK293, CHO) and varying expression levels of the dopamine transporter can lead to different IC50 values.
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Assay Type: The specific type of uptake assay used (e.g., radiolabeled dopamine uptake, fluorescent substrate-based assays) can yield different results.
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Substrate Concentration: The concentration of dopamine or the fluorescent substrate used in the assay will influence the apparent IC50 of an inhibitor.
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"Atypical" Binding of JHW-007: JHW-007 is an "atypical" DAT inhibitor, meaning it binds to the transporter in a different conformation compared to cocaine.[1] This can affect its inhibitory potency under different assay conditions.
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Potential Off-Target Effects: At higher concentrations, JHW-007 may have off-target effects, such as potential antagonism of the D2 autoreceptor, which could indirectly influence dopamine dynamics in certain experimental systems.[4]
Question 3: I am seeing unexpected results in my cell viability assay after treatment with JHW-007 hydrochloride. How can I troubleshoot this?
Answer: Unexpected cell viability results can be due to direct compound effects or assay artifacts.
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Compound-Related Issues:
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Cytotoxicity: While not its primary mode of action, high concentrations of JHW-007 hydrochloride or prolonged exposure may induce cytotoxicity. Perform a dose-response and time-course experiment to determine the cytotoxic threshold in your specific cell line.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is not exceeding the tolerance of your cells (typically <0.1-0.5%).
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Assay Interference:
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MTT/XTT Assay Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays. Run a cell-free control to check for direct reduction of the assay reagent by JHW-007 hydrochloride.
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Luminescent/Fluorescent Assay Interference: JHW-007 hydrochloride may have intrinsic fluorescent or quenching properties. Run appropriate controls to assess for any interference with the assay signal.
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Experimental Design:
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Inappropriate Assay Window: Ensure your positive and negative controls are well-separated and that the assay is sensitive enough to detect subtle changes in cell viability.
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Question 4: My Western blot for the dopamine transporter (DAT) shows inconsistent or no signal after JHW-007 hydrochloride treatment. What should I check?
Answer: Western blotting for membrane proteins like DAT can be challenging. Here are some troubleshooting steps:
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Sample Preparation:
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Incomplete Lysis: DAT is a transmembrane protein and requires stringent lysis conditions. Ensure your lysis buffer contains appropriate detergents (e.g., RIPA buffer) and that you are effectively disrupting the cells.
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Protein Degradation: Use protease inhibitors throughout the sample preparation process.
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Antibody Performance:
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Antibody Validation: Not all commercially available DAT antibodies perform well in Western blotting. It is crucial to use a validated antibody for your specific application and species.
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Primary Antibody Incubation: Optimize the primary antibody concentration and incubation time. For membrane proteins, an overnight incubation at 4°C is often recommended.
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Gel Electrophoresis and Transfer:
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Protein Aggregation: Improper sample preparation can lead to protein aggregation. Ensure samples are properly denatured before loading.
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Inefficient Transfer: Optimize the transfer conditions (time, voltage, membrane type) for a protein of DAT's size (~70-80 kDa).
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Biological Effect of JHW-007:
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DAT Downregulation: While the primary mechanism is inhibition, long-term treatment with some DAT ligands can lead to changes in transporter expression. Consider if your treatment duration is sufficient to cause such an effect.
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In Vivo Assays
Question 5: I am observing high variability in the behavioral responses of my animals treated with JHW-007 hydrochloride. How can I reduce this?
Answer: In vivo experiments are inherently more variable. The following can help improve consistency:
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Drug Administration:
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Route of Administration: Ensure the route of administration (e.g., intraperitoneal, subcutaneous) is consistent and appropriate for the desired pharmacokinetic profile.
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Vehicle and Solubility: Confirm that JHW-007 hydrochloride is fully dissolved in the vehicle. Any precipitation will lead to inaccurate dosing.
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Dosing Time: Administer the compound at the same time each day to minimize circadian influences on behavior.
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Animal Factors:
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Species and Strain: Use a consistent species and strain of animal, as there can be significant differences in drug metabolism and behavioral responses.
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Acclimation: Properly acclimate animals to the testing environment to reduce stress-induced variability.
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Handling: Consistent and gentle handling of the animals is crucial.
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Experimental Design:
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Blinding: The experimenter should be blind to the treatment groups to prevent unconscious bias in scoring behavior.
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Controls: Include appropriate vehicle and positive control groups.
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Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the experimental room.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JHW-007 hydrochloride? A1: JHW-007 hydrochloride is a high-affinity dopamine uptake inhibitor. It binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine. It is considered an "atypical" inhibitor because it binds to the DAT in a different conformation than traditional inhibitors like cocaine.[1]
Q2: What are the recommended storage and solubility conditions for JHW-007 hydrochloride? A2: JHW-007 hydrochloride should be stored at -20°C. It is soluble in DMSO and ethanol up to 100 mM. For aqueous solutions, it is advisable to prepare a concentrated stock in an organic solvent and then dilute it in the aqueous buffer.
Q3: What are the potential off-target effects of JHW-007 hydrochloride? A3: While JHW-007 hydrochloride has a high affinity for DAT, some studies suggest it may also have direct antagonistic effects on the D2 autoreceptor.[4] Researchers should be aware of this possibility, especially at higher concentrations, as it could influence experimental outcomes.
Q4: Can JHW-007 hydrochloride be used in vivo? A4: Yes, JHW-007 hydrochloride has been used in several in vivo studies, primarily in rodents, to investigate its effects on locomotor activity, drug self-administration, and conditioned place preference.[5][6]
Q5: How should I prepare a stock solution of JHW-007 hydrochloride? A5: For a 10 mM stock solution in DMSO, dissolve 4.22 mg of JHW-007 hydrochloride (MW: 421.95 g/mol ) in 1 mL of DMSO. Vortex to ensure complete dissolution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Physicochemical Properties of JHW-007 Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 421.95 g/mol | [7] |
| Molecular Formula | C₂₄H₂₉F₂NO·HCl | [7] |
| Purity | ≥98% | N/A |
| Storage | -20°C | N/A |
| Solubility | Soluble to 100 mM in DMSO and ethanol | N/A |
| CAS Number | 202645-74-7 | [7] |
Table 2: In Vitro Binding Affinities (Ki) of JHW-007
| Transporter | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 25 | [7] |
| Norepinephrine Transporter (NET) | 1330 | N/A |
| Serotonin Transporter (SERT) | 1730 | N/A |
Experimental Protocols
Dopamine Uptake Inhibition Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Plating: Seed DAT-expressing cells (e.g., HEK293-DAT) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
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Compound Preparation: Prepare serial dilutions of JHW-007 hydrochloride in assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration) and a positive control for DAT inhibition (e.g., GBR-12909).
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Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the JHW-007 hydrochloride dilutions or controls for a predetermined time (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C).
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Dopamine Uptake: Initiate dopamine uptake by adding a solution containing a known concentration of radiolabeled (e.g., ³H-dopamine) or fluorescent dopamine substrate.
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Incubation: Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
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Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
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Detection: Lyse the cells and measure the amount of internalized substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
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Data Analysis: Calculate the percent inhibition for each concentration of JHW-007 hydrochloride and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Protocol for Dopamine Transporter (DAT)
This is a general protocol and may require optimization.
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Cell Lysis: After treatment with JHW-007 hydrochloride, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
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SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against DAT overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Ensuring consistent delivery of JHW007 hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and effective delivery of JHW007 hydrochloride in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a high-affinity dopamine uptake inhibitor.[1] Its primary mechanism of action is to block the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2][3] This inhibition leads to an increase in the extracellular concentration of dopamine. JHW007 is considered an "atypical" dopamine reuptake inhibitor because it binds to the DAT in a closed conformation, which results in a more gradual and sustained increase in dopamine levels compared to typical inhibitors like cocaine.[4]
2. What are the key chemical and physical properties of this compound?
| Property | Value | Reference |
| Molecular Weight | 421.95 g/mol | [1] |
| Molecular Formula | C₂₄H₂₉F₂NO·HCl | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [1] |
| Storage | Store at -20°C. | [1] |
3. In which research areas is this compound commonly used?
This compound is primarily investigated for its potential as a therapeutic agent for cocaine and methamphetamine addiction.[4] Research indicates that it can block the rewarding and stimulant effects of cocaine and reduce drug self-administration in animal models.[4][5]
4. How does the in vitro binding affinity of this compound compare to other monoamine transporters?
This compound exhibits high selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and the serotonin transporter (SERT).
| Transporter | Kᵢ (nM) | Reference |
| DAT | 25 | [1] |
| NET | 1330 | |
| SERT | 1730 |
Troubleshooting Guides
Issue 1: Inconsistent behavioral effects in animal studies.
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Possible Cause: Improper preparation of this compound solution.
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Solution: Ensure the compound is fully dissolved. For in vivo studies in rodents, this compound is often dissolved in a vehicle of saline.[6] It is crucial to ensure complete dissolution, which may require vortexing or sonication. Prepare fresh solutions for each experiment to avoid potential degradation.
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Possible Cause: Variability in drug administration.
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Solution: Use precise administration techniques (e.g., intraperitoneal, intravenous) and ensure accurate dosing based on the animal's body weight. Administration volumes should be consistent across all animals in a study group.
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Possible Cause: Animal-to-animal variability.
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Solution: Use a sufficient number of animals per group to account for biological variability. Ensure that experimental animals are of a similar age and weight and have been housed under identical conditions.
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Issue 2: Difficulty dissolving this compound for in vivo use.
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Possible Cause: Incorrect solvent selection.
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Solution: While highly soluble in DMSO and ethanol, these solvents may have their own physiological effects. For in vivo administration, it is recommended to first dissolve this compound in a minimal amount of a solvent like DMSO and then bring it to the final volume with sterile saline. Ensure the final concentration of the organic solvent is low and consistent across all experimental groups, including the vehicle control.
-
-
Possible Cause: Low temperature of the solvent.
-
Solution: Gently warming the solvent may aid in dissolution, but be cautious of potential degradation at high temperatures. Always check the compound's stability information.
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Issue 3: Suspected degradation of the compound.
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Possible Cause: Improper storage.
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Solution: this compound powder should be stored at -20°C.[1] Stock solutions in organic solvents should also be stored at low temperatures and protected from light.
-
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Possible Cause: Instability in aqueous solution.
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Solution: Prepare aqueous solutions fresh on the day of the experiment. The stability of hydrochloride salts in aqueous solutions can be pH-dependent. While specific data for JHW007 is limited, it is good practice to minimize the time a compound is in an aqueous solution before administration.[7]
-
Experimental Protocols
Protocol 1: Locomotor Activity Assay in Mice
This protocol is adapted from studies investigating the effects of this compound on spontaneous and cocaine-induced locomotor activity.[5][6]
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Animal Habituation: Habituate mice to the locomotor activity chambers for at least 30 minutes for 2-3 days prior to the experiment.
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Drug Preparation: Prepare this compound in sterile saline. A common dose range for locomotor activity studies is 1-20 mg/kg. Prepare a cocaine hydrochloride solution (e.g., 20 mg/kg) in sterile saline as a positive control. The vehicle control will be sterile saline.
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Drug Administration: Administer this compound, cocaine hydrochloride, or vehicle via intraperitoneal (i.p.) injection.
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Data Collection: Immediately place the mice in the locomotor activity chambers and record their activity for 60-120 minutes using an automated activity monitoring system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
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Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Conditioned Place Preference (CPP) in Mice
This protocol is based on established CPP procedures used to assess the rewarding effects of drugs.[8][9][10]
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Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
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Pre-Conditioning (Day 1): Place mice in the central chamber and allow them to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
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Conditioning (Days 2-5):
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On conditioning days, administer this compound (e.g., 10 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.
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On alternate days, administer the vehicle (saline) and confine the mouse to the opposite outer chamber for 30 minutes. The drug-paired and vehicle-paired chambers should be counterbalanced across animals.
-
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Post-Conditioning Test (Day 6): Place the mice in the central chamber and allow them to freely explore all three chambers for 15-20 minutes in a drug-free state. Record the time spent in each chamber.
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Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. Compare the preference scores between the pre-conditioning and post-conditioning tests.
Signaling Pathways and Workflows
Dopamine Transporter (DAT) Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the dopamine transporter and the mechanism of action of this compound.
Caption: Mechanism of JHW007 HCl at the dopamine synapse.
Experimental Workflow: Conditioned Place Preference (CPP)
This diagram outlines the typical workflow for a Conditioned Place Preference experiment.
Caption: A typical workflow for a Conditioned Place Preference experiment.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. JHW-007 - Wikipedia [en.wikipedia.org]
- 5. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Cannabinoid Type 1 Receptors in Locomotor Activity and Striatal Signaling in Response to Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JHW007 Hydrochloride in Rodent Feeding Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JHW007 hydrochloride in studies investigating food intake and body weight in rats.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an atypical dopamine uptake inhibitor. It binds with high affinity to the dopamine transporter (DAT), leading to a gradual and sustained increase in extracellular dopamine in the brain.[1] Unlike typical dopamine reuptake inhibitors, JHW007 binds to the DAT in a closed conformation.[1] This mechanism is being investigated for its potential to modulate reward pathways and behaviors, including feeding.
Q2: What is the expected effect of this compound on food intake and body weight in rats?
A2: Acute administration of this compound can dose-dependently decrease food intake.[2] Repeated administration at a sufficient dose (e.g., 7.11 μmol/kg) has been shown to result in significant reductions in both body weight and food intake, with these effects typically emerging after 11-13 consecutive days of treatment.[2] Lower doses (e.g., 2.37 μmol/kg) may not produce significant changes compared to a vehicle control group.[2]
Q3: How should this compound be prepared for administration to rats?
A3: While the provided research does not specify the exact vehicle for this compound, similar compounds are often dissolved in a vehicle such as a mixture of ethanol, Emulphor, and saline, or sterile water. It is crucial to determine the appropriate vehicle for your specific experimental conditions, ensuring the compound is fully dissolved and stable.
Q4: What is a typical route of administration for this compound in rats?
A4: The route of administration in the cited studies was likely intraperitoneal (i.p.) or subcutaneous (s.c.), which are common for systemic drug delivery in rodent studies. The choice of administration route should be consistent with the experimental design and objectives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant change in food intake or body weight observed. | Insufficient Dose: The dose of JHW007 may be too low to elicit a significant effect. | Refer to dose-response data. A dose of 7.11 μmol/kg has been shown to be effective in reducing food intake and body weight with repeated administration.[2] Consider conducting a dose-response study to determine the optimal dose for your specific rat strain and experimental conditions. |
| Short Treatment Duration: The effects of JHW007 on body weight and food intake may not be apparent after only a few days of treatment. | Continue treatment for at least 11-13 consecutive days, as significant effects have been observed to emerge within this timeframe.[2] | |
| Variability in Baseline Food Access: If the duration of daily food access is too short, even control animals may lose weight, masking the effect of the drug. | Ensure the daily food access period is sufficient for control animals to maintain or gain weight. In one study, the food access period was increased from 40 to 60 minutes for the higher dose group to ensure control subjects gained weight.[2] | |
| High variability in results between individual rats. | Individual Differences in Drug Metabolism: Rats can exhibit individual variations in how they metabolize and respond to compounds. | Increase the number of subjects per group to improve statistical power. Monitor individual animal data closely to identify any outliers. |
| Inconsistent Drug Administration: Improper or inconsistent injection technique can lead to variable drug absorption. | Ensure all personnel are properly trained in the chosen administration technique. Standardize the time of day for drug administration. | |
| Unexpected behavioral side effects observed. | Off-Target Effects or High Dose: The dose may be too high, leading to unintended behavioral changes. | Reduce the dose of JHW007. Carefully observe and record any behavioral changes in the animals. JHW007 has been noted to decrease ratios completed in a progressive-ratio schedule of food delivery at higher doses.[2] |
Quantitative Data Summary
Table 1: Effect of Repeated this compound Administration on Body Weight in Rats
| Treatment Group | Observation Period | Effect on Body Weight |
| Vehicle Control (for 7.11 μmol/kg group) | Sessions 1-17 | Increasing trend |
| JHW007 (7.11 μmol/kg) | Sessions 1-17 | Decreasing trend; significantly lower than vehicle from session 11 onwards[2] |
| Vehicle Control (for 2.37 μmol/kg group) | Sessions 1-17 | Weight loss (likely due to shorter food access)[2] |
| JHW007 (2.37 μmol/kg) | Sessions 1-17 | No significant difference from vehicle group[2] |
Table 2: Effect of Repeated this compound Administration on Food Intake in Rats
| Treatment Group | Observation Period | Effect on Food Intake |
| Vehicle Control (for 7.11 μmol/kg group) | Sessions 1-17 | Increasing trend |
| JHW007 (7.11 μmol/kg) | Sessions 1-17 | Remained unchanged and relatively lower than the vehicle group[2] |
| Vehicle Control (for 2.37 μmol/kg group) | Sessions 1-17 | No significant difference from JHW007 group |
| JHW007 (2.37 μmol/kg) | Sessions 1-17 | No significant difference from vehicle group[2] |
Experimental Protocols
Protocol 1: Assessment of Repeated JHW007 Effects on Food Intake and Body Weight
This protocol is based on the methodology described in the study by Kohut et al.
-
Subjects: Male Sprague-Dawley rats.
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Habituation: Allow rats to acclimate to the housing conditions. Handle them daily to minimize stress.
-
Baseline Measurement: Prior to drug administration, measure baseline body weight and daily food intake for several days to establish a stable baseline. Food, in the form of powdered laboratory chow, should be provided for a fixed duration each day (e.g., 60 minutes).[2]
-
Drug Administration:
-
Divide rats into treatment groups (e.g., vehicle control, 2.37 μmol/kg JHW007, 7.11 μmol/kg JHW007).[2]
-
Administer the assigned treatment (this compound or vehicle) daily at a consistent time.
-
-
Data Collection:
-
Record the body weight of each rat daily, prior to food access.
-
Measure the amount of powdered chow consumed during the daily food access period.
-
-
Duration: Continue the daily drug administration and measurements for a minimum of 17 consecutive days to observe the emergence of significant effects.[2]
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of treatment and time on body weight and food intake.[2]
Visualizations
Caption: Experimental workflow for assessing JHW007's effects.
Caption: JHW007's proposed mechanism on dopamine signaling.
References
Validation & Comparative
A Comparative Analysis of JHW-007 Hydrochloride and GBR-12909: Efficacy as Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of JHW-007 hydrochloride and GBR-12909, two prominent dopamine transporter (DAT) inhibitors. The following sections detail their mechanisms of action, present quantitative data from binding affinity and behavioral studies, and outline the experimental protocols used to generate this data.
Introduction
JHW-007 hydrochloride and GBR-12909 are both potent inhibitors of the dopamine transporter, playing a crucial role in modulating dopaminergic neurotransmission. However, they exhibit distinct pharmacological profiles. GBR-12909 acts as a classical competitive inhibitor of dopamine uptake[1]. In contrast, JHW-007 is classified as an atypical dopamine reuptake inhibitor, demonstrating a unique binding mechanism and a different behavioral profile[2]. This guide aims to elucidate these differences through a comprehensive review of available experimental data.
Mechanism of Action
GBR-12909 is a potent and selective competitive inhibitor of synaptosomal dopamine uptake[1]. It binds directly to the dopamine binding site on the DAT, thereby blocking the reuptake of dopamine from the synaptic cleft in a manner similar to cocaine and methylphenidate[1]. This competitive antagonism leads to an increase in the extracellular concentration of dopamine.
JHW-007 hydrochloride , a benztropine analog, also exhibits high affinity for the DAT but is considered an "atypical" inhibitor[2][3]. Unlike traditional competitive inhibitors, JHW-007 is thought to bind to an occluded (closed) conformation of the dopamine transporter[2]. This distinct binding mode is associated with a gradual and sustained increase in extracellular dopamine, with markedly reduced peak levels compared to typical inhibitors[2]. This mechanism may contribute to its lower abuse liability and its ability to antagonize the effects of cocaine[3][4].
Quantitative Data Comparison
The following table summarizes the in vitro binding affinities of JHW-007 hydrochloride and GBR-12909 for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference |
| JHW-007 hydrochloride | DAT | 25 | 24.6 | [5] |
| NET | 1330 | - | ||
| SERT | 1730 | - | ||
| GBR-12909 | DAT | 1 | - | [1][6] |
| NET | >100 | - | [1] | |
| SERT | >100 | - | [1] | |
| Sigma Receptor | - | 48 | [6] |
Ki: Inhibitor binding affinity. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity of the compounds to specific transporters.
Detailed Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat striatum) is homogenized in a suitable buffer (e.g., sucrose phosphate buffer) and centrifuged to isolate the cell membranes containing the dopamine transporters[7].
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]WIN 35428 for DAT) and varying concentrations of the competitor compound (JHW-007 or GBR-12909)[7]. The incubation is typically carried out on ice or at room temperature for a defined period to reach equilibrium[7].
-
Determination of Non-specific Binding: To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., 100 µM GBR-12909 for [3H]JHW 007 binding assays) is used[7].
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Behavioral Studies: Locomotor Activity
Locomotor activity assays are used to assess the stimulant or depressant effects of the compounds in animal models.
Detailed Methodology:
-
Animals: Mice are commonly used for these studies[8].
-
Drug Administration: JHW-007 hydrochloride or GBR-12909 is administered to the animals, typically via intraperitoneal (i.p.) injection[8].
-
Apparatus: The animals are placed in an open-field arena equipped with infrared beams to automatically record their horizontal and vertical movements.
-
Data Collection: Locomotor activity is recorded for a specified duration, and data is typically collected in time bins (e.g., every 5 or 10 minutes).
-
Data Analysis: The total distance traveled, number of movements, and time spent in different zones of the arena are quantified and compared between different treatment groups.
Comparative Efficacy and Behavioral Effects
GBR-12909: As a potent and selective dopamine reuptake inhibitor, GBR-12909 consistently produces hyperlocomotion in rodents, a behavioral effect characteristic of psychostimulants[8][9]. It has been shown to generalize to the discriminative stimulus effects of cocaine and can be self-administered by animals, suggesting a potential for abuse liability.
JHW-007 hydrochloride: In stark contrast, JHW-007 demonstrates a unique behavioral profile. Despite its high affinity for the DAT, it does not produce significant locomotor stimulation on its own[4]. Furthermore, JHW-007 has been shown to block the locomotor-stimulating and rewarding effects of cocaine[4]. Pretreatment with JHW-007 can also blunt the cellular effects of cocaine on dopamine neurons[3]. This suggests that JHW-007 may act as a functional antagonist to cocaine, potentially offering a therapeutic avenue for cocaine addiction with a lower risk of abuse[3][4].
Conclusion
JHW-007 hydrochloride and GBR-12909, while both targeting the dopamine transporter, exhibit fundamentally different pharmacological profiles. GBR-12909 acts as a classical competitive inhibitor with psychostimulant-like effects. In contrast, JHW-007's atypical binding mechanism results in a blunted behavioral response and the ability to antagonize the effects of cocaine. These differences highlight the importance of understanding the nuanced molecular interactions with the dopamine transporter for the rational design of novel therapeutics for neuropsychiatric disorders. The choice between these two compounds for research purposes will depend on the specific experimental question being addressed, with GBR-12909 serving as a tool to study the effects of potent, selective dopamine reuptake inhibition, and JHW-007 providing a model for atypical DAT inhibition with potential therapeutic implications.
References
- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JHW-007 - Wikipedia [en.wikipedia.org]
- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 7. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DAT Binding: JHW007 Hydrochloride vs. WIN 35,428
For researchers and scientists engaged in neuropharmacology and drug development for substance use disorders, understanding the nuanced interactions between ligands and the dopamine transporter (DAT) is paramount. This guide provides a detailed comparison of the DAT binding characteristics of two notable compounds: JHW007 hydrochloride, an atypical dopamine uptake inhibitor, and WIN 35,428, a classic cocaine analog. The divergent binding kinetics and models of these compounds underscore the complex structure-activity relationships at the DAT and offer insights into the development of novel therapeutics.
Quantitative Comparison of Binding Parameters
The binding affinities and kinetics of JHW007 and WIN 35,428 for the dopamine transporter have been characterized in several studies. The following table summarizes the key quantitative data from radioligand binding assays.
| Parameter | This compound | WIN 35,428 | Species/System | Reference |
| Binding Affinity (Ki) | 25 nM | - | Not specified | [1] |
| Binding Affinity (Kd) | 7.40/4400 nM (two-site model) | 4.21 nM (one-site model) | Rat striatal membranes | [2][3] |
| Binding Affinity (Kd) | 8.18/2750 nM (two-site model) | 8.99 nM (one-site model) | Mouse striatal membranes | [2][3] |
| Binding Affinity (Kd) | 43.7 nM (one-site model) | - | hDAT-transfected cells | [2][3] |
| Binding Affinity (Kd) | - | 3.2 ± 0.4 nM | Rabbit caudate nucleus | [4] |
| Binding Affinity (Kd) | - | 11 ± 4 nM | Human striatum | [5] |
| Binding Affinity (Kd) | - | 16 nM | Dog caudate nucleus (solubilized) | [6] |
| Inhibition of DA Uptake (IC50) | 24.6 ± 1.97 nM | - | Not specified | [7] |
| Association Rate | Two-phase model (rapid initial phase) | One-phase model | Rat and mouse tissues | [2][3] |
| In Vivo DAT Occupancy | Slow association, plateau not reached by 270 min | Rapid association | In vivo mouse studies | [7][8] |
Key Differences in DAT Binding Mechanisms
JHW007 and WIN 35,428 exhibit distinct profiles in their interaction with the dopamine transporter, which likely underlies their different pharmacological effects.
Binding Models: A significant distinction lies in their binding models. WIN 35,428 consistently fits a one-site binding model, suggesting it interacts with a single, high-affinity site on the DAT, characteristic of classic cocaine-like inhibitors.[2][3][4] In contrast, JHW007 binding in native rodent brain tissue is best described by a two-site model, indicating a more complex interaction with both a high-affinity and a low-affinity site.[2][3] Interestingly, in cells expressing the human DAT, JHW007 binding conforms to a one-site model, which may suggest species differences or the influence of the cellular environment on DAT conformation.[2][3]
Binding Kinetics: The kinetics of their binding also differ substantially. WIN 35,428 exhibits a rapid, one-phase association with the DAT.[2][3] Conversely, JHW007 displays a two-phase association, with a rapid initial binding phase.[2] In vivo studies have highlighted that JHW007 occupies the DAT more slowly than cocaine, with occupancy still increasing up to 270 minutes post-injection.[7][8] This slow in vivo association may contribute to its lack of cocaine-like behavioral effects and its ability to antagonize the actions of cocaine.[7][8]
Conformational State of DAT: JHW007 is considered an "atypical" dopamine reuptake inhibitor because it is thought to bind to an occluded (closed) conformation of the DAT.[9] This is in contrast to typical cocaine-like inhibitors, such as WIN 35,428, which are believed to bind to the outward-facing conformation of the transporter.[10] Furthermore, the binding of JHW007 is sodium-independent, a feature that has been linked to different conformational states of the DAT and may contribute to its cocaine antagonist properties.[2]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays. The following is a generalized protocol for such an experiment.
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Brain tissue (e.g., striatum) is dissected and homogenized in an ice-cold buffer (e.g., sucrose phosphate buffer).
-
The homogenate is centrifuged, and the resulting pellet is resuspended and re-centrifuged to wash the membranes.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration.[3]
-
-
Binding Incubation:
-
Assay tubes are prepared containing the membrane preparation, a specific concentration of the radioligand ([³H]JHW007 or [³H]WIN 35,428), and either buffer or a competing unlabeled ligand.
-
For saturation experiments, increasing concentrations of the radioligand are used.
-
For competition experiments, a fixed concentration of the radioligand is used with increasing concentrations of the unlabeled competitor (JHW007, WIN 35,428, or other compounds).
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 100 µM cocaine or GBR 12909).[3]
-
The tubes are incubated for a set time (e.g., 120 minutes) at a specific temperature (e.g., on ice).[3]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.[3]
-
-
Quantification:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
-
Data Analysis:
-
Saturation binding data are analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition binding data are analyzed to determine the inhibitory constant (Ki) of the competing ligand.
-
Visualizing the Experimental Workflow and Binding Models
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 2. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine | Journal of Neuroscience [jneurosci.org]
- 8. Identification of a dopamine transporter ligand that blocks the stimulant effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JHW-007 - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
JHW007 Hydrochloride: A Novel Antagonist for Cocaine-Induced Behaviors
A Comparative Guide for Researchers and Drug Development Professionals
JHW007 hydrochloride, a benztropine analog, has emerged as a promising candidate for the treatment of cocaine addiction. This guide provides a comprehensive comparison of this compound with other dopamine transporter (DAT) inhibitors, focusing on its efficacy in antagonizing cocaine-induced behaviors. Experimental data, detailed protocols, and signaling pathway diagrams are presented to offer a clear and objective evaluation for researchers, scientists, and drug development professionals.
Mechanism of Action: An Atypical Dopamine Transporter Inhibitor
This compound is a high-affinity dopamine uptake inhibitor that distinguishes itself from typical DAT inhibitors like cocaine and GBR 12909 through its "atypical" binding mechanism. Unlike cocaine, which binds to the DAT in an outward-open conformation, JHW007 binds to the transporter in an occluded or closed state.[1] This results in a slower onset of action and a more sustained, gradual increase in extracellular dopamine levels in the nucleus accumbens, with markedly reduced peak levels compared to cocaine.[1] This atypical binding profile is thought to contribute to its lower abuse potential and its ability to antagonize cocaine's effects.
Furthermore, some evidence suggests that JHW007 may also exert its effects through antagonism of the sigma-1 receptor and may directly antagonize the autoregulatory dopamine D2 receptor.[1][2]
Comparative Performance: this compound vs. Alternatives
The efficacy of this compound in counteracting cocaine-induced behaviors has been evaluated in several preclinical models. This section compares its performance against cocaine, a potent psychostimulant, and GBR 12909, a selective but typical DAT inhibitor.
Locomotor Activity
Cocaine administration typically induces a significant increase in locomotor activity. This compound, when administered alone, does not produce a similar stimulant effect.[3] Importantly, pretreatment with JHW007 dose-dependently suppresses the hyperactivity induced by cocaine.[3] In contrast, while GBR 12909 also increases locomotor activity, it has been shown to have a less pronounced effect compared to cocaine in some studies.
Table 1: Effect of this compound and GBR 12909 on Cocaine-Induced Locomotor Activity
| Compound | Dose Range (mg/kg) | Effect on Cocaine-Induced Hyperactivity | Reference |
| This compound | 3 - 10 | Dose-dependent suppression | [3] |
| GBR 12909 | 5 - 7.5 | Increased locomotor activity (strain-dependent) | [4] |
Conditioned Place Preference (CPP)
Conditioned place preference is a widely used paradigm to assess the rewarding effects of drugs. This compound, over a range of doses, does not induce conditioned place preference on its own, indicating a lack of rewarding properties.[3] Crucially, it effectively blocks the development of CPP induced by cocaine.[3]
Table 2: Effect of this compound on Cocaine-Induced Conditioned Place Preference
| Compound | Effect on Cocaine-Induced CPP | Reference |
| This compound | Blocks CPP development | [3] |
Self-Administration
Rodent self-administration studies are considered the gold standard for assessing the abuse liability of a substance. JHW007 has been shown to reduce cocaine self-administration in rodents, further supporting its potential as a treatment for cocaine addiction.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Locomotor Activity Assay
-
Animals: Male mice are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Apparatus: Locomotor activity is monitored in transparent cages equipped with infrared beams to detect movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Animals receive an intraperitoneal (i.p.) injection of this compound (e.g., 3, 10 mg/kg) or vehicle.
-
After a specified pretreatment time (e.g., 30 minutes), mice receive an i.p. injection of cocaine (e.g., 20 mg/kg) or saline.
-
Locomotor activity is recorded for a set duration (e.g., 60 minutes) immediately following the second injection.
-
Data is collected and analyzed as total distance traveled or number of beam breaks.
-
Conditioned Place Preference (CPP) Protocol
-
Apparatus: A three-chambered apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Procedure:
-
Pre-conditioning Phase (Day 1): Mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes to determine initial place preference.
-
Conditioning Phase (Days 2-5): This phase consists of four conditioning sessions. On alternate days, mice receive an i.p. injection of cocaine (e.g., 20 mg/kg) and are immediately confined to one of the conditioning chambers for 30 minutes. On the other days, they receive a saline injection and are confined to the opposite chamber. The cocaine-paired chamber is counterbalanced across animals. To test the effect of JHW007, a separate group of animals is pretreated with this compound (e.g., 3, 10 mg/kg, i.p.) before each cocaine injection.
-
Post-conditioning Test Phase (Day 6): Mice are placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded.
-
Data Analysis: A preference score is calculated as the time spent in the cocaine-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Cocaine's mechanism of action at the dopamine synapse.
Caption: Proposed mechanism of this compound.
Caption: Conditioned Place Preference experimental workflow.
References
- 1. JHW-007 - Wikipedia [en.wikipedia.org]
- 2. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benztropine Analogs in Addiction Research: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key benztropine analogs in addiction research, supported by experimental data. Benztropine analogs, acting as atypical dopamine transporter (DAT) inhibitors, represent a promising class of compounds for the development of therapeutics for substance use disorders, particularly for cocaine addiction.
Unlike cocaine, which also blocks the DAT, certain benztropine analogs exhibit a unique pharmacological profile. They tend to have a slower onset of action and stabilize the DAT in a different conformational state, which is thought to contribute to their reduced abuse liability and their potential to attenuate the reinforcing effects of stimulants.[1][2] This guide focuses on a comparative analysis of three well-studied N-substituted benztropine analogs: AHN 1-055, AHN 2-005, and JHW 007.
Comparative Efficacy in Preclinical Models
The therapeutic potential of these benztropine analogs is primarily assessed through their binding affinities to various neurotransmitter transporters and receptors, and their effects in animal models of addiction.
Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of AHN 1-055, AHN 2-005, and JHW 007 for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and the muscarinic M1 receptor. Lower Ki values indicate higher binding affinity.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | M1 (Ki, nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| AHN 1-055 | 11.8 - 29.9 | 376 - 3260 | 457 - 4810 | 11.6 | ~13 - 276 | ~15 - 408 |
| AHN 2-005 | ~15 | >10,000 | >10,000 | ~90 | >667 | >667 |
| JHW 007 | ~20 | >10,000 | >10,000 | ~320 | >500 | >500 |
Data compiled from multiple sources.
As the data indicates, all three analogs exhibit high affinity and selectivity for the DAT over SERT and NET. Notably, AHN 1-055 also shows high affinity for the M1 muscarinic receptor, a characteristic that is significantly reduced in AHN 2-005 and JHW 007.
Behavioral Effects in Animal Models
The in vivo effects of these analogs are crucial for understanding their therapeutic potential. The following table summarizes their effects on cocaine self-administration and locomotor activity in rodents.
| Compound | Effect on Cocaine Self-Administration | Locomotor Activity | Abuse Liability |
| AHN 1-055 | Dose-dependently decreases cocaine self-administration. At intermediate doses, it can increase responding for low cocaine doses. | Produces locomotor stimulant effects, but to a lesser extent than cocaine. | Maintains self-administration, suggesting some abuse potential, though less than cocaine.[2] |
| AHN 2-005 | Dose-dependently decreases cocaine self-administration, shifting the dose-effect curve downward. | Does not significantly stimulate locomotor activity. | Does not maintain self-administration, indicating low abuse potential.[2] |
| JHW 007 | Dose-dependently decreases cocaine self-administration, shifting the dose-effect curve downward. | Does not significantly stimulate locomotor activity. | Does not maintain self-administration, indicating low abuse potential.[2] |
These findings highlight that while all three analogs can reduce cocaine-taking behavior, AHN 2-005 and JHW 007 do so with a lower risk of their own abuse potential compared to AHN 1-055.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of benztropine analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of benztropine analogs for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and muscarinic M1 receptors.
Materials:
-
Cell membranes prepared from cells expressing the target transporter or receptor (e.g., HEK-293 cells).
-
Radioligands specific for each target:
-
DAT: [³H]WIN 35,428
-
SERT: [³H]citalopram
-
NET: [³H]nisoxetine
-
M1 Receptor: [³H]pirenzepine
-
-
Benztropine analogs (test compounds).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the benztropine analog.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the benztropine analog that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cocaine Self-Administration in Rats
Objective: To assess the effect of benztropine analogs on the reinforcing properties of cocaine.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to an indwelling intravenous catheter.
-
Cocaine hydrochloride.
-
Benztropine analogs.
-
Saline solution.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least one week.
-
Acquisition of Self-Administration: Train the rats to self-administer cocaine by pressing a designated "active" lever. Each press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light). Presses on the "inactive" lever have no consequence. Training sessions are typically 2 hours per day.
-
Stable Responding: Continue training until the rats show a stable pattern of responding for cocaine.
-
Treatment Administration: Prior to a self-administration session, administer a dose of the benztropine analog or vehicle (e.g., intraperitoneally).
-
Testing: Place the rats in the operant chambers and allow them to self-administer cocaine for a 2-hour session. Record the number of infusions earned on the active lever.
-
Data Analysis: Compare the number of cocaine infusions self-administered after treatment with the benztropine analog to the number of infusions self-administered after vehicle treatment.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the differential effects of cocaine and atypical benztropine analogs on the dopamine transporter (DAT) and the subsequent impact on dopamine (DA) reuptake.
Caption: Differential effects of cocaine and benztropine analogs on DAT.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical cocaine self-administration experiment used to evaluate the efficacy of benztropine analogs.
Caption: Workflow for a cocaine self-administration study.
References
A Comparative Analysis: JHW007 Hydrochloride vs. Typical Psychostimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of JHW007 hydrochloride, an atypical dopamine transporter (DAT) inhibitor, and typical psychostimulants such as cocaine and methylphenidate. The information presented herein is intended to elucidate the key pharmacological differences and is supported by experimental data from preclinical studies.
Executive Summary
This compound distinguishes itself from typical psychostimulants through its unique pharmacokinetic and pharmacodynamic profile at the dopamine transporter. While both classes of compounds inhibit dopamine reuptake, JHW007 exhibits a slower onset of action and a longer duration of effect. This "atypical" profile results in a gradual and sustained increase in extracellular dopamine, in contrast to the rapid and pronounced dopamine spikes associated with typical psychostimulants.[1] These differences translate to a distinct behavioral profile, where JHW007 demonstrates a reduced potential for abuse and can attenuate the rewarding and locomotor-stimulating effects of substances like cocaine.[1][2][3]
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and typical psychostimulants lies in their interaction with the dopamine transporter.
Typical Psychostimulants (e.g., Cocaine, Methylphenidate): These compounds bind to the DAT in a manner that rapidly blocks the reuptake of dopamine, leading to a fast and substantial increase in synaptic dopamine concentrations. This rapid neurochemical change is strongly correlated with their reinforcing and stimulant effects.
This compound (Atypical DAT Inhibitor): JHW007 binds to the dopamine transporter in an occluded or closed conformation.[1] This mode of binding is associated with a slower onset of DAT occupancy and a more gradual and sustained elevation of extracellular dopamine.[1] Peak dopamine levels are also markedly lower compared to those induced by typical psychostimulants.[1] Furthermore, JHW007 may act as a direct antagonist at the autoregulatory dopamine D2 receptor.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and the typical psychostimulants, cocaine and methylphenidate.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| This compound | 25 | 1730 | 1330 |
| Cocaine | ~250-600 | ~300-800 | ~200-500 |
| Methylphenidate | ~100-200 | >10,000 | ~30-50 |
Note: Ki values for cocaine and methylphenidate can vary between studies. The ranges provided represent typical values found in the literature.
Table 2: Dopamine Uptake Inhibition (IC50, nM)
| Compound | Dopamine Uptake Inhibition (IC50) |
| This compound | 24.6[4] |
| Cocaine | ~100-300 |
| Methylphenidate | ~30-100 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 3: Comparative Behavioral Effects
| Behavioral Measure | This compound | Cocaine | Methylphenidate |
| Locomotor Activity | Minimal to no stimulation when administered alone.[2][4] | Dose-dependent increase in locomotor activity.[2] | Dose-dependent increase in locomotor activity. |
| Cocaine-Induced Hyperactivity | Dose-dependently suppresses cocaine-evoked hyperactivity.[2] | Induces hyperactivity.[2] | N/A |
| Cocaine Self-Administration | Decreases cocaine self-administration in rats. | Maintains self-administration. | N/A |
| Conditioned Place Preference (CPP) | Does not produce place conditioning; blocks cocaine-induced CPP.[2] | Induces robust conditioned place preference. | Induces conditioned place preference. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Dopamine Transporter (DAT) Binding Assay
References
- 1. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Typical and atypical antipsychotic drug effects on locomotor hyperactivity and deficits in sensorimotor gating in a genetic model of NMDA receptor hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
A Comparative Guide to Selective Dopamine Transporter Inhibitors for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative compounds to JHW-007 hydrochloride for studying dopamine transporter (DAT) inhibition. The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their specific experimental needs. This guide includes a summary of quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Introduction to DAT Inhibition
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic neurotransmission and recycles dopamine for future release.[1][2] Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine in the synapse, a mechanism that underlies the effects of many therapeutic agents and drugs of abuse.[2] JHW-007 is a high-affinity and selective DAT inhibitor that has been instrumental in preclinical research, particularly in studies related to cocaine addiction.[3][4] However, a variety of other compounds with distinct pharmacological profiles are also available, offering researchers a broader toolkit for investigating the nuances of DAT function and dopaminergic signaling.
Comparative Analysis of DAT Inhibitors
This section provides a comparative overview of JHW-007 hydrochloride and several alternative DAT inhibitors. The selection of an appropriate compound often depends on the desired balance of potency, selectivity, and in vivo effects.
Quantitative Comparison of in Vitro Binding Affinities and Uptake Inhibition
The following table summarizes the in vitro binding affinities (Ki) for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as the 50% inhibitory concentration (IC50) for dopamine uptake for JHW-007 and selected alternative compounds. Lower values indicate higher potency.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DA Uptake IC50 (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| JHW-007 | 25[5] | 1730[5] | 1330[5] | 24.6 | 69.2 | 53.2 |
| GBR-12909 | 1[6][7] | >100[6] | >100[6] | - | >100 | >100 |
| (R)-Modafinil | 3100[8] | >10000 | >10000 | 4000[9] | >3.2 | >3.2 |
| Benztropine (BZT) Analog (4'-Cl BZT) | 8.5 | - | - | - | - | - |
Qualitative Comparison of in Vivo Effects
| Compound | Key In Vivo Characteristics |
| JHW-007 | Atypical DAT inhibitor with a slow onset of action.[3][4] Lacks the cocaine-like behavioral stimulant effects observed with other DAT inhibitors.[3] |
| GBR-12909 | Potent and selective DAT inhibitor.[6][7] Has been shown to decrease the self-administration of cocaine in animal models. |
| (R)-Modafinil | A wake-promoting agent with atypical DAT inhibitor properties.[8][10][11] Exhibits a different binding mode to DAT compared to cocaine.[10] |
| Benztropine (BZT) Analogs | A class of compounds with high affinity for DAT but often lacking cocaine-like behavioral effects.[3][12] Their interaction with DAT is considered different from that of cocaine.[12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of DAT inhibitors. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay for DAT
This assay measures the affinity of a test compound for the dopamine transporter by competing with a radiolabeled ligand that specifically binds to DAT. [3H]WIN 35,428 is a commonly used radioligand for this purpose.[5][13]
Materials:
-
HEK-293 cells stably expressing human DAT (hDAT)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [3H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
Non-specific determinant: 10 µM GBR-12909 or cocaine
-
Test compounds at various concentrations
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Preparation: Culture HEK-293-hDAT cells to ~80-90% confluency. On the day of the assay, harvest the cells and prepare a membrane suspension in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific determinant (for non-specific binding).
-
50 µL of test compound at desired concentrations.
-
50 µL of [3H]WIN 35,428 at a final concentration of ~1-2 nM.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold binding buffer.
-
Counting: Place the filtermats in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³H]Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing DAT.[14][15]
Materials:
-
HEK-293 or COS-7 cells stably expressing hDAT
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 10 mM glucose and 0.2 mg/mL ascorbic acid.
-
Radioligand: [³H]Dopamine (specific activity ~20-60 Ci/mmol)
-
Non-specific uptake control: Cells not expressing DAT or incubation at 4°C.
-
Test compounds at various concentrations
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the hDAT-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add [³H]Dopamine at a final concentration of ~10-20 nM to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the amount of specific [³H]Dopamine uptake by subtracting the non-specific uptake from the total uptake. Calculate the IC50 value of the test compound by analyzing the concentration-response curve.
Dopamine Transporter Signaling and Experimental Workflow
The following diagrams illustrate the key signaling events following DAT inhibition and a typical experimental workflow for evaluating novel DAT inhibitors.
Caption: Dopamine signaling at the synapse and the mechanism of DAT inhibition.
Caption: A typical experimental workflow for the evaluation of novel DAT inhibitors.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 8. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of JHW007 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: JHW007 hydrochloride and its contaminated materials must be treated as hazardous waste. Dispose of all related materials through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.
This compound, a potent dopamine reuptake inhibitor utilized in neuroscience research, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] Due to its psychoactive properties and structural similarity to other hazardous compounds, strict adherence to established protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound Waste Management
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures outlined here are based on the safety protocols for structurally similar benztropine analogs and general guidelines for the disposal of hazardous pharmaceutical waste. This compound is a potent psychoactive compound and should be handled with the utmost care.
All waste generated from the handling of this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be segregated from non-hazardous waste streams and managed as chemical hazardous waste.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key chemical and solubility data for this compound.
| Property | Value | Source |
| Molecular Weight | 421.95 g/mol | [2] |
| Formula | C₂₄H₂₉F₂NO·HCl | [2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Disposal of Unused this compound (Pure Compound)
Unused or expired pure this compound must be disposed of as hazardous chemical waste.
-
Step 1: Container Labeling. Ensure the original container is securely sealed and clearly labeled as "Hazardous Waste: this compound." Include the chemical formula and any known hazard pictograms.
-
Step 2: Segregation. Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Step 3: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with all available information on the compound.
Disposal of this compound Solutions
Solutions containing this compound must be collected and disposed of as liquid hazardous waste.
-
Step 1: Waste Collection. Collect all aqueous and solvent-based solutions of this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., glass for organic solvents).
-
Step 2: Labeling. Label the container with "Hazardous Waste: this compound solution in [Solvent Name]" and an approximate concentration.
-
Step 3: Storage and Disposal. Store the sealed container in the hazardous waste accumulation area and arrange for disposal through your institution's EHS office or a licensed contractor.
Disposal of Contaminated Labware and PPE
All disposable items that have come into contact with this compound are considered contaminated and must be disposed of as solid hazardous waste.
-
Step 1: Collection. Place all contaminated items, such as pipette tips, centrifuge tubes, gloves, bench paper, and empty vials, into a designated, clearly labeled hazardous waste bag or container.
-
Step 2: Sealing and Labeling. Once the container is full, securely seal it and label it as "Hazardous Waste: this compound contaminated materials."
-
Step 3: Disposal. Arrange for the disposal of the container through your institution's approved hazardous waste management service.
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the logical relationships in the disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Emergency spill response procedure for this compound.
References
Navigating the Safe Handling of JHW-007 Hydrochloride: A Comprehensive Guide
Researchers and drug development professionals require precise and immediate safety information when handling chemical compounds. This guide provides essential safety and logistical information for "JHW-007 hydrochloride," a designation that refers to two distinct chemical entities. To ensure laboratory safety and proper handling, it is crucial to first identify the correct compound by its CAS number. This document details the necessary personal protective equipment (PPE), operational plans, and disposal procedures for both compounds.
Crucial Note on Chemical Identity: The designation "JHW-007" is used for both a cannabinoid agonist and a dopamine uptake inhibitor. Verifying the CAS number of your specific compound is the critical first step before undertaking any handling procedures.
Compound 1: JHW 007 - The Cannabinoid Agonist
This compound is identified as (2-methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone. It is a potent cannabinoid receptor agonist and is often supplied as a solution in methanol, which introduces additional hazards.[1][2]
Chemical Identification:
| Identifier | Value |
|---|---|
| CAS Number | 155471-10-6 |
| Molecular Formula | C₂₅H₂₅NO |
| Primary Hazards | Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to the central nervous system and visual organs.[3] |
Personal Protective Equipment (PPE) Requirements
Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile rubber. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes | A flame-retardant lab coat is recommended. |
| Respiratory Protection | Respiratory protective device | Required. Use a NIOSH-approved respirator with an organic vapor cartridge. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible. Remove all potential ignition sources from the vicinity.[3]
-
Handling the Compound :
-
In Case of Exposure :
-
General : Immediately remove any clothing soiled by the product.[3]
-
Inhalation : Move the individual to fresh air. If breathing is irregular or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Wash thoroughly with soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes.
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan
All waste must be treated as hazardous.
-
Containment : Collect all waste material, including empty containers and contaminated absorbents, in a designated, labeled, and sealed container for hazardous waste.
-
Disposal : Dispose of contaminated material as waste according to federal, state, and local regulations.[3] Do not allow the product to enter sewers or surface/ground water.[3]
Experimental Workflow for Handling JWH 007
Compound 2: JHW 007 Hydrochloride - The Dopamine Uptake Inhibitor
This compound is identified as (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride.[4] It is a high-affinity dopamine transporter (DAT) inhibitor.[4]
Chemical Identification:
| Identifier | Value |
|---|---|
| CAS Number | 202645-74-7 |
| Molecular Formula | C₂₄H₂₉F₂NO·HCl |
| Primary Hazards | May cause an allergic skin reaction. Avoid breathing dust.[5] |
Personal Protective Equipment (PPE) Requirements
Based on available safety data, the following PPE is recommended.
| PPE Category | Item | Specifications |
| Hand Protection | Protective gloves | Wear suitable gloves tested according to EN 374.[6] |
| Eye/Face Protection | Safety glasses with side-shields | Use safety goggles with side protection.[6] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes | Standard laboratory attire. |
| Respiratory Protection | Dust mask/respirator | Required when dusts are generated.[5] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Ensure adequate ventilation in the work area. Avoid the formation and inhalation of dust.[5][6]
-
Handling the Compound :
-
Avoid contact with skin and eyes.[6]
-
Do not ingest. If swallowed, seek immediate medical assistance.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed and store it in a dry, cool place.
-
-
In Case of Exposure :
-
Skin Contact : Wash with plenty of water. If skin irritation or a rash occurs, get medical advice.[5]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation : Move to fresh air.
-
Ingestion : Clean mouth with water and drink plenty of water afterwards.
-
Disposal Plan
Dispose of this material as hazardous waste.
-
Containment : Sweep up and shovel the material into suitable containers for disposal.[7] Avoid generating dust.
-
Disposal : Dispose of contents/container in accordance with local, regional, national, and international regulations.[5][6] Do not let the product enter drains.[5]
Logical Relationship for JHW 007 Hydrochloride Safety
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
